molecular formula C18H22FN3O3S2 B12392093 VU6019650

VU6019650

Numéro de catalogue: B12392093
Poids moléculaire: 411.5 g/mol
Clé InChI: MWXZKSDFCSPEBK-ZBFHGGJFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VU6019650 is a useful research compound. Its molecular formula is C18H22FN3O3S2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H22FN3O3S2

Poids moléculaire

411.5 g/mol

Nom IUPAC

(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine

InChI

InChI=1S/C18H22FN3O3S2/c1-21-8-6-20-18(21)26-12-14-4-7-22(11-16(14)19)27(23,24)15-2-3-17-13(10-15)5-9-25-17/h2-3,6,8,10,14,16H,4-5,7,9,11-12H2,1H3/t14-,16+/m1/s1

Clé InChI

MWXZKSDFCSPEBK-ZBFHGGJFSA-N

SMILES isomérique

CN1C=CN=C1SC[C@H]2CCN(C[C@@H]2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4

SMILES canonique

CN1C=CN=C1SCC2CCN(CC2F)S(=O)(=O)C3=CC4=C(C=C3)OCC4

Origine du produit

United States

Foundational & Exploratory

The Orthosteric Antagonist VU6019650: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] Developed through the chemical optimization of high-throughput screening hits, this compound has emerged as a critical tool for investigating the physiological and pathological roles of the M5 receptor, particularly in the context of substance use disorders.[2][3] this compound exhibits favorable physicochemical properties for systemic administration and demonstrates brain penetrance, making it suitable for preclinical in vivo studies.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its in vitro and in vivo pharmacology, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay FormatParameterValue (nM)
Human M5 mAChRCalcium MobilizationIC5036[1][2][3]
Human M1 mAChRCalcium MobilizationIC50>10,000
Human M2 mAChRCalcium MobilizationIC50>10,000
Human M3 mAChRCalcium MobilizationIC50>10,000
Human M4 mAChRCalcium MobilizationIC50>10,000

Data derived from studies on human recombinant receptors.

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterRoute of AdministrationValue
Brain KpIntraperitoneal0.27[1]
Brain Kp,uuIntraperitoneal0.43[1]

Kp: Brain to plasma concentration ratio. Kp,uu: Unbound brain to unbound plasma concentration ratio.

Signaling Pathways

This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR). The M5 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the M5 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound blocks this activation at the orthosteric binding site, thereby inhibiting the downstream signaling events.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5_receptor M5 Receptor Gq Gq Protein M5_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets ACh Acetylcholine (Agonist) ACh->M5_receptor Binds & Activates This compound This compound (Antagonist) This compound->M5_receptor Binds & Blocks

Caption: M5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Pharmacology: Calcium Mobilization Assay

This assay is used to determine the potency of this compound as an antagonist at the human M1-M5 muscarinic receptors.

Calcium_Mobilization_Workflow start Start cell_plating Plate CHO cells expressing hM1-M5 receptors start->cell_plating dye_loading Load cells with Calcium-4 dye cell_plating->dye_loading compound_addition Add this compound at various concentrations dye_loading->compound_addition agonist_challenge Challenge with EC80 concentration of Acetylcholine compound_addition->agonist_challenge readout Measure fluorescence on a FLIPR instrument agonist_challenge->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for the calcium mobilization assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors are cultured in standard media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Calcium-4) in a buffered saline solution for 1 hour at 37°C.

  • Compound Preparation: this compound is serially diluted to a range of concentrations in the assay buffer.

  • Antagonist Incubation: The dye solution is removed, and the various concentrations of this compound are added to the wells. The plate is incubated for a specified period.

  • Agonist Challenge: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). An EC80 concentration of the agonist, acetylcholine, is added to the wells to stimulate the receptors.

  • Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the acetylcholine-induced calcium response. The IC50 value, the concentration of this compound that inhibits 50% of the maximal agonist response, is calculated using non-linear regression analysis.

Ex Vivo Electrophysiology: Brain Slice Recordings

This protocol is used to assess the ability of this compound to block agonist-induced increases in the firing rate of dopamine neurons in the ventral tegmental area (VTA).

Methodology:

  • Brain Slice Preparation: Coronal midbrain slices containing the VTA are prepared from rodents.

  • Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) at a physiological temperature.

  • Neuron Identification: Dopamine neurons in the VTA are visually identified.

  • Electrophysiological Recordings: Whole-cell patch-clamp or cell-attached recordings are performed to measure the spontaneous firing rate of the identified neurons.

  • Baseline Recording: A stable baseline firing rate is recorded for several minutes.

  • Agonist Application: A non-selective muscarinic agonist, such as oxotremorine-M, is bath-applied to the slice to induce an increase in the neuronal firing rate.

  • Antagonist Application: After observing the agonist effect, this compound is co-applied with the agonist to determine its ability to reverse or block the agonist-induced increase in firing.

  • Data Analysis: The firing rates before, during, and after the application of the agonist and antagonist are quantified and compared to determine the inhibitory effect of this compound.

In Vivo Pharmacology: Oxycodone Self-Administration in Rats

This behavioral model assesses the potential of this compound to reduce the rewarding effects of opioids.[1]

Self_Admin_Workflow start Start surgery Implant intravenous catheters in rats start->surgery recovery Allow for post-surgical recovery surgery->recovery training Train rats to self-administer oxycodone recovery->training baseline Establish stable baseline of oxycodone intake training->baseline treatment Administer this compound or vehicle baseline->treatment testing Measure oxycodone self-administration treatment->testing analysis Analyze the effect of this compound on drug-taking behavior testing->analysis end End analysis->end

References

The Pharmacology of VU6019650: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a novel small molecule that has emerged as a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] Its development has been driven by the growing interest in the M5 receptor as a potential therapeutic target for central nervous system (CNS) disorders, particularly substance use disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the key experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the orthosteric binding site of the M5 muscarinic acetylcholine receptor. This means it directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding location on the receptor. By occupying this site, this compound prevents ACh from binding and activating the receptor, thereby inhibiting downstream signaling. The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[3][4][5][6][7] Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound effectively curtails this entire signaling cascade.

Signaling Pathway of M5 Receptor Antagonism by this compound

M5_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds & Activates This compound This compound This compound->M5R Binds & Blocks Gq Gq/11 M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M5 receptor signaling and its inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesReceptorValueReference
IC50 HumanM536 nM[1][2]
Selectivity HumanM1-M4>100-fold[1][2]

Table 2: In Vivo Data for this compound

ExperimentSpeciesEffectReference
Acute Brain Slice Electrophysiology Rat (Sprague-Dawley)Blocked oxotremorine-M-induced increases in neuronal firing rates in the ventral tegmental area (VTA)[1][2]
Behavioral Pharmacology Rat (Sprague-Dawley)Inhibited oxycodone self-administration[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency and selectivity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the M5 receptor.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are cultured in standard growth medium.

  • Cells are seeded into 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.[8]

2. Dye Loading:

  • The growth medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well.[8][9][10][11][12]

  • The plate is incubated at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.[8][9]

3. Compound Addition and Fluorescence Reading:

  • The dye-loading solution is removed, and the cells are washed again with the physiological buffer.

  • This compound, at varying concentrations, is added to the wells and pre-incubated for a defined period.

  • An M5 receptor agonist (e.g., acetylcholine or oxotremorine-M) at a concentration that elicits a submaximal response (EC80) is then added to stimulate calcium release.[13]

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[8]

4. Data Analysis:

  • The increase in fluorescence upon agonist addition is quantified.

  • The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow start Start plate_cells Plate hM5-CHO cells in 384-well plate start->plate_cells wash1 Wash cells with buffer plate_cells->wash1 dye_loading Load cells with Fluo-4 AM wash1->dye_loading incubate1 Incubate at 37°C dye_loading->incubate1 wash2 Wash cells with buffer incubate1->wash2 add_antagonist Add this compound (various concentrations) wash2->add_antagonist pre_incubate Pre-incubate add_antagonist->pre_incubate add_agonist Add M5 agonist (e.g., ACh at EC80) pre_incubate->add_agonist read_fluorescence Measure fluorescence (kinetic read) add_agonist->read_fluorescence analyze_data Analyze data and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Calcium Mobilization Assay.

Acute Brain Slice Electrophysiology

This technique is employed to assess the functional effects of this compound on neuronal activity in a brain region relevant to its potential therapeutic application, the ventral tegmental area (VTA).[1][2]

1. Brain Slice Preparation:

  • A rodent (e.g., Sprague-Dawley rat) is anesthetized and decapitated.

  • The brain is rapidly removed and placed in an ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a high-sucrose or NMDG-based solution) to maintain neuronal viability.[14][15][16][17][18]

  • Coronal or horizontal slices containing the VTA are prepared using a vibratome.[15]

  • The slices are then transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allowed to recover for at least one hour before recording.[15][17]

2. Whole-Cell Patch-Clamp Recording:

  • A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

  • VTA neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • A glass micropipette filled with an internal solution is carefully guided to a neuron of interest.

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement and control of the neuron's membrane potential and currents.[14][15][16][18]

3. Drug Application and Data Acquisition:

  • The baseline spontaneous firing rate of the VTA neuron is recorded.

  • An M5 receptor agonist, such as oxotremorine-M, is bath-applied to the slice to induce an increase in the neuronal firing rate.[1][2]

  • Once a stable agonist-induced firing rate is established, this compound is co-applied to the bath.

  • Changes in the neuron's firing rate in the presence of this compound are recorded and analyzed to determine its inhibitory effect.

4. Data Analysis:

  • The neuronal firing frequency (in Hz) is calculated for each experimental condition (baseline, agonist, agonist + this compound).

  • The percentage inhibition of the agonist-induced firing by this compound is determined.

Electrophysiology_Workflow start Start prepare_slices Prepare acute VTA brain slices start->prepare_slices recover_slices Recover slices in aCSF prepare_slices->recover_slices setup_recording Transfer slice to recording chamber and obtain whole-cell patch recover_slices->setup_recording record_baseline Record baseline neuronal firing setup_recording->record_baseline apply_agonist Bath-apply M5 agonist (e.g., Oxotremorine-M) record_baseline->apply_agonist record_agonist_effect Record agonist-induced increase in firing apply_agonist->record_agonist_effect apply_antagonist Co-apply this compound record_agonist_effect->apply_antagonist record_antagonist_effect Record firing rate in presence of antagonist apply_antagonist->record_antagonist_effect analyze_data Analyze changes in firing rate record_antagonist_effect->analyze_data end End analyze_data->end

Caption: Workflow for Acute Brain Slice Electrophysiology.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the M5 muscarinic acetylcholine receptor. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for conditions such as opioid use disorder. The experimental methodologies outlined in this guide provide a framework for the continued characterization of this compound and other M5-selective ligands.

References

An In-depth Technical Guide to VU6019650: A Potent and Selective M5 Orthosteric Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VU6019650, a novel and potent orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate replication and further research.

Chemical Structure and Properties

This compound is a synthetic molecule with the IUPAC name (3R,4S)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-fluoro-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
IUPAC Name (3R,4S)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-fluoro-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine[1]
SMILES Code O=S(C1=CC(CCO2)=C2C=C1)(N3CC--INVALID-LINK----INVALID-LINK--C3)=O[1]
Chemical Formula C18H22FN3O3S2[1]
Molecular Weight 411.51 g/mol [1]
Exact Mass 411.1087[1]
Elemental Analysis C, 52.54%; H, 5.39%; F, 4.62%; N, 10.21%; O, 11.66%; S, 15.58%[1]

Biological Activity and Mechanism of Action

This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[2][3] It exhibits high affinity for the human M5 receptor with over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[2][3]

The M5 receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[4] this compound acts by competitively binding to the orthosteric site of the M5 receptor, thereby blocking the binding of the endogenous agonist, acetylcholine, and subsequent downstream signaling.

M5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ Stimulates This compound This compound This compound->M5R Blocks

Figure 1: Simplified signaling pathway of the M5 receptor and the inhibitory action of this compound.

In Vitro Potency and Selectivity

The antagonist activity of this compound was determined using a calcium mobilization assay in CHO cells stably expressing the human M5 receptor.

Receptor SubtypeIC50 (nM)Selectivity (fold vs. hM5)Reference
Human M536-[2][3]
Human M1>10,000>278[2][3]
Human M2>10,000>278[2][3]
Human M3>10,000>278[2][3]
Human M4>10,000>278[2][3]
In Vivo and Ex Vivo Activity

This compound has demonstrated efficacy in preclinical models of opioid use disorder. In acute brain slice electrophysiology studies, this compound blocked the increase in neuronal firing rates of midbrain dopamine neurons in the ventral tegmental area (VTA) induced by the nonselective muscarinic agonist oxotremorine-M.[2] Furthermore, systemic administration of this compound in rats was shown to inhibit oxycodone self-administration.[2]

Experimental Protocols

Calcium Mobilization Assay

This protocol describes the method used to determine the potency of this compound as an antagonist of the M5 receptor.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed CHO-hM5 cells in 384-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with Fluo-4 AM calcium indicator Incubate_24h->Load_Dye Incubate_1h Incubate for 1 hour Load_Dye->Incubate_1h Add_Compound Add this compound (various concentrations) Incubate_1h->Add_Compound Incubate_15min Incubate for 15 minutes Add_Compound->Incubate_15min Add_Agonist Add Acetylcholine (EC80 concentration) Incubate_15min->Add_Agonist Measure_Fluorescence Measure fluorescence change (FlexStation) Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Figure 2: Experimental workflow for the calcium mobilization assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated for 24 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: this compound is serially diluted and added to the wells. The plates are then incubated for 15 minutes at room temperature.

  • Agonist Addition: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptors.

  • Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FlexStation).

  • Data Analysis: The antagonist potency (IC50) is calculated from the concentration-response curves.

Acute Brain Slice Electrophysiology

This protocol outlines the procedure for assessing the effect of this compound on the firing rate of dopamine neurons in the VTA.

Methodology:

  • Slice Preparation: Coronal midbrain slices (250-300 µm thick) containing the VTA are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF).

  • Incubation: Slices are allowed to recover in a holding chamber with oxygenated aCSF for at least 1 hour at room temperature.

  • Recording: Whole-cell patch-clamp recordings are obtained from visually identified dopamine neurons in the VTA.

  • Drug Application: A baseline neuronal firing rate is established. The nonselective muscarinic agonist oxotremorine-M is then bath-applied to induce an increase in firing rate.

  • Antagonist Effect: this compound is co-applied with oxotremorine-M to determine its ability to block the agonist-induced increase in firing rate.

  • Data Analysis: Changes in the neuronal firing frequency are recorded and analyzed.

Oxycodone Self-Administration in Rats

This protocol describes the in vivo model used to evaluate the potential of this compound in reducing opioid-seeking behavior.

Self_Administration_Workflow cluster_surgery Surgical Preparation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Catheter_Implantation Implant intravenous catheters in jugular vein of rats FR1_Training Train rats to self-administer oxycodone on an FR1 schedule Catheter_Implantation->FR1_Training Stable_Responding Continue training until stable responding is achieved FR1_Training->Stable_Responding Pretreatment Administer this compound or vehicle Stable_Responding->Pretreatment Self_Admin_Session Conduct oxycodone self-administration session Pretreatment->Self_Admin_Session Measure_Responses Record active and inactive lever presses Self_Admin_Session->Measure_Responses Compare_Groups Compare number of infusions between treatment groups Measure_Responses->Compare_Groups

Figure 3: Logical workflow for the oxycodone self-administration study.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are used.

  • Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.

  • Training: Rats are trained to press a lever to receive an intravenous infusion of oxycodone in operant conditioning chambers. Training is typically conducted under a fixed-ratio 1 (FR1) schedule of reinforcement until stable responding is established.

  • Testing: Prior to a self-administration session, rats are pretreated with either this compound or vehicle.

  • Data Collection: The number of active lever presses (resulting in an oxycodone infusion) and inactive lever presses are recorded during the session.

  • Data Analysis: The effect of this compound on oxycodone self-administration is determined by comparing the number of infusions earned between the drug-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for investigating the role of the M5 muscarinic receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Its high potency and selectivity make it a superior probe compared to less selective muscarinic antagonists. The detailed experimental protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of M5 receptor modulation.

References

Technical Guide: VU6019650 Selectivity Profile Against M1-M4 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VU6019650 is a novel orthosteric antagonist developed for the M5 muscarinic acetylcholine receptor (mAChR). Its primary utility in neuroscience and pharmacology research stems from its high potency at the M5 receptor and, critically, its significant selectivity over the other muscarinic subtypes, M1 through M4. This document provides a detailed overview of the M1-M4 selectivity profile of this compound, the experimental protocols used to determine this profile, and the underlying signaling pathways of the receptors, providing a comprehensive resource for researchers utilizing this pharmacological tool.

Selectivity Profile of this compound

This compound was identified as a highly potent M5 antagonist with an IC50 value of 36 nM for the human M5 receptor. Subsequent counter-screening against human M1, M2, M3, and M4 receptors revealed a selectivity of over 100-fold for M5 over these subtypes.[1][2][3] This indicates that the IC50 values for the M1, M2, M3, and M4 receptors are all in excess of 3600 nM.

The quantitative data for the antagonist activity of this compound at the human M1-M4 and M5 receptors are summarized in the table below.

Receptor SubtypeAntagonist IC50 (nM)Selectivity vs. M5
hM1 > 3600> 100-fold
hM2 > 3600> 100-fold
hM3 > 3600> 100-fold
hM4 > 3600> 100-fold
hM5 36-

Data sourced from Garrison et al., 2022, Journal of Medicinal Chemistry.[1][2]

Experimental Protocols

The selectivity of this compound was determined using a cell-based functional assay that measures changes in intracellular calcium concentration upon receptor activation. This is a standard method for assessing the activity of compounds at Gq-coupled receptors (M1, M3, M5) and can be adapted for Gi-coupled receptors (M2, M4) using specific cell lines.

Calcium Mobilization Functional Assay

Objective: To determine the potency (IC50 value) of a test compound (this compound) to inhibit the agonist-induced calcium response mediated by specific muscarinic receptor subtypes.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Agonist: Acetylcholine (ACh) or another suitable muscarinic agonist (e.g., Carbachol).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-8 AM or similar fluorescent calcium-sensitive dye.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the stable cell lines into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer. Remove the cell culture medium from the plates and add the dye loading buffer to each well. Incubate for 1-2 hours at 37°C to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer to create a range of concentrations for the dose-response curve.

  • Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells of the cell plate. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

  • Agonist Challenge & Data Acquisition:

    • Place the cell plate into the FLIPR instrument.

    • Prepare an agonist solution (e.g., ACh) at a concentration that elicits approximately 80% of the maximal response (EC80).

    • Initiate the FLIPR reading, which measures baseline fluorescence.

    • After a short baseline reading, the instrument automatically adds the EC80 agonist solution to all wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium mobilization signal.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium response.

    • Determine the percent inhibition of the agonist response at each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Assay Workflow Diagrams

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[4] These distinct coupling preferences lead to different intracellular signaling cascades.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_M3 M1 / M3 Receptor Gq Gq Protein M1_M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Induces Ca_Release->PKC Activates ACh Acetylcholine ACh->M1_M3 Binds

Caption: Canonical Gq-coupled signaling pathway for M1 and M3 receptors.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2_M4 M2 / M4 Receptor Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP ACh Acetylcholine ACh->M2_M4 Binds

Caption: Canonical Gi-coupled signaling pathway for M2 and M4 receptors.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the functional calcium mobilization assay used to determine the antagonist potency of this compound.

Assay_Workflow plate_cells 1. Plate Cells (e.g., hM1-CHO cells) in 384-well plate incubate_overnight 2. Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight load_dye 3. Load with Calcium Indicator Dye incubate_overnight->load_dye incubate_dye 4. Incubate (1-2 hours, 37°C) load_dye->incubate_dye add_antagonist 5. Add this compound (Serial Dilution) incubate_dye->add_antagonist incubate_antagonist 6. Incubate (15-30 min, RT) add_antagonist->incubate_antagonist read_plate 7. Read in FLIPR incubate_antagonist->read_plate add_agonist 8. Add ACh (EC80) (Automated Addition) read_plate->add_agonist During Read analyze 9. Analyze Data (Calculate % Inhibition, Determine IC50) read_plate->analyze

Caption: Workflow for a cell-based calcium mobilization antagonist assay.

References

In Vitro Characterization of VU6019650: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2][3][4] Its development as a chemical probe and potential therapeutic agent for disorders such as opioid use disorder necessitates a thorough understanding of its in vitro pharmacological properties.[1][2][3][4] This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its binding and functional activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Core Data Presentation

The in vitro activity of this compound has been primarily characterized by its inhibitory potency against the human M5 muscarinic acetylcholine receptor and its selectivity over other muscarinic receptor subtypes.

Parameter Receptor Subtype Value Assay Type
IC50Human M5 mAChR36 nMCalcium Mobilization
SelectivityHuman M1-M4 mAChR>100-foldCalcium Mobilization

Signaling Pathway

This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1][2][5][6] Upon activation by an agonist, the M5 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. This compound blocks this pathway by competitively binding to the orthosteric site, thereby preventing agonist-induced activation.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M5R M5 mAChR Gq Gq/11 M5R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases Ca²⁺ PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Agonist Acetylcholine (Agonist) Agonist->M5R Activates This compound This compound (Antagonist) This compound->M5R Blocks

M5 Receptor Signaling Pathway

Experimental Protocols

The in vitro characterization of this compound relies on specific and robust experimental methodologies. The following are detailed protocols for the key assays used to determine its potency and selectivity.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the target receptor.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture hM5-CHO cells Cell_Plating Plate cells in 384-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add this compound (antagonist) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with an EC80 concentration of acetylcholine Compound_Addition->Agonist_Stimulation Fluorescence_Reading Measure fluorescence intensity (e.g., using FLIPR) Agonist_Stimulation->Fluorescence_Reading IC50_Calculation Calculate IC50 values from concentration-response curves Fluorescence_Reading->IC50_Calculation

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are cultured in appropriate media.[7]

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Addition: this compound is serially diluted and added to the wells. The plates are incubated to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptors.

  • Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The antagonist's potency is determined by fitting the concentration-response data to a four-parameter logistic equation to calculate the IC50 value.

Brain Slice Electrophysiology

This assay assesses the functional antagonism of this compound on native receptors in a more physiologically relevant setting.

Experimental Workflow:

Electrophysiology_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Brain_Extraction Extract rodent brain Slice_Preparation Prepare acute brain slices containing the VTA Brain_Extraction->Slice_Preparation Cell_Identification Identify VTA dopamine neurons Slice_Preparation->Cell_Identification Baseline_Recording Record baseline neuronal firing rate Cell_Identification->Baseline_Recording Agonist_Application Apply Oxotremorine-M (agonist) Baseline_Recording->Agonist_Application Antagonist_Application Apply this compound Agonist_Application->Antagonist_Application Firing_Rate_Analysis Analyze changes in neuronal firing rate Antagonist_Application->Firing_Rate_Analysis

Brain Slice Electrophysiology Workflow

Detailed Methodology:

  • Brain Slice Preparation: Acute brain slices containing the ventral tegmental area (VTA) are prepared from rodents.

  • Cell Identification: Dopamine neurons within the VTA are identified based on their electrophysiological properties.[8]

  • Baseline Recording: The baseline spontaneous firing rate of the identified neurons is recorded using whole-cell patch-clamp electrophysiology.

  • Agonist Application: The non-selective muscarinic agonist, oxotremorine-M, is applied to the bath to increase the neuronal firing rate.[2][4]

  • Antagonist Application: this compound is then applied to the bath to determine its ability to block the oxotremorine-M-induced increase in firing rate.[1][3]

  • Data Analysis: The change in neuronal firing frequency in the presence of the agonist and antagonist is quantified to assess the functional antagonism of this compound.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective antagonist of the M5 muscarinic acetylcholine receptor. The data generated from calcium mobilization assays and brain slice electrophysiology provide a solid foundation for its use as a pharmacological tool to investigate the physiological and pathological roles of the M5 receptor. The detailed protocols provided herein offer a guide for the replication and extension of these findings in future research.

References

VU6019650 binding affinity and IC50

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity and IC50 of VU6019650

Introduction

This compound is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] The M5 receptor is a G-protein coupled receptor (GPCR) that represents a novel therapeutic target for several central nervous system disorders, including opioid use disorder.[2] this compound's high selectivity and favorable physicochemical properties make it a valuable tool compound for preclinical research.[2][3] This document provides a comprehensive overview of the binding characteristics and functional potency of this compound, along with the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of this compound Potency and Selectivity

The functional potency of this compound is primarily characterized by its half-maximal inhibitory concentration (IC50) value, which quantifies the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.

Target Assay Type Parameter Value (nM) Selectivity
Human M5 mAChRCalcium MobilizationIC5036-
Human M1-M4 mAChRsCalcium MobilizationIC50>3600>100-fold vs. M5

Table 1: Potency and Selectivity of this compound. The data demonstrates that this compound is a potent inhibitor of the human M5 receptor with an IC50 of 36 nM.[1][2][3][4] Importantly, it exhibits a high degree of selectivity, being over 100-fold more potent for the M5 subtype compared to the M1, M2, M3, and M4 subtypes.[1][2][3][4]

While IC50 values reflect the functional inhibition of receptor signaling, binding affinity is typically reported as the dissociation constant (Kd) or inhibition constant (Ki), determined through radioligand binding assays. The available literature primarily focuses on the functional antagonism of this compound, and specific Ki or Kd values are not prominently reported in the provided search results.

Experimental Protocols

The determination of this compound's IC50 value was achieved through a functional assay that measures the inhibition of agonist-induced intracellular calcium mobilization.

Calcium Mobilization Assay

This assay is a standard method for characterizing the activity of ligands targeting Gq-coupled receptors, such as the M5 mAChR. The activation of M5 receptors by an agonist leads to a signaling cascade that results in the release of calcium from intracellular stores. Antagonists, like this compound, will block this effect in a concentration-dependent manner.

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium flux in cells expressing the human M5 muscarinic receptor (hM5).

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO).[5]

  • Agonist: A fixed, sub-maximal (EC80) concentration of a muscarinic agonist such as Acetylcholine (ACh) or Carbachol.[5]

  • Antagonist: this compound at varying concentrations.

  • Calcium Indicator Dye: A fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR - Fluorometric Imaging Plate Reader).

Methodology:

  • Cell Culture and Plating: hM5-CHO cells are cultured under standard conditions and seeded into 96-well or 384-well microplates. The cells are grown to a near-confluent monolayer.

  • Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

  • Compound Preparation: A dilution series of this compound is prepared in assay buffer.

  • Antagonist Incubation: The dye solution is removed, and the cells are incubated with the different concentrations of this compound for a predetermined period to allow the antagonist to bind to the receptors.

  • Fluorescence Measurement and Agonist Addition: The microplate is placed into the fluorescence plate reader. A baseline fluorescence reading is established. The instrument then adds the fixed EC80 concentration of the agonist to all wells, and the fluorescence intensity is measured kinetically over time to capture the resulting calcium flux.

  • Data Analysis: The increase in fluorescence intensity following agonist addition corresponds to the magnitude of the calcium response. The response in the presence of different this compound concentrations is normalized to the response with agonist alone (0% inhibition) and a no-agonist control (100% inhibition). The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of M5 Receptor and Inhibition by this compound

The following diagram illustrates the Gq-coupled signaling pathway of the M5 muscarinic receptor and the point of inhibition by the orthosteric antagonist this compound.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq Protein (α, βγ subunits) M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M5R Binds & Activates This compound This compound (Antagonist) This compound->M5R Binds & Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response Ca->CellularResponse Activates Ca²⁺-dependent Proteins PKC->CellularResponse Phosphorylates Targets

Caption: M5 receptor signaling pathway and this compound's mechanism of action.

Experimental Workflow for IC50 Determination

The diagram below outlines the sequential steps of the calcium mobilization assay used to determine the IC50 of this compound.

IC50_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase A 1. Seed hM5-CHO cells in microplate B 2. Load cells with calcium-sensitive dye A->B C 3. Prepare serial dilutions of this compound B->C D 4. Incubate cells with diluted this compound E 5. Measure baseline fluorescence D->E F 6. Add fixed concentration of agonist (e.g., ACh) E->F G 7. Kinetically measure fluorescence change (Ca²⁺ flux) F->G H 8. Normalize fluorescence response G->H I 9. Plot % Inhibition vs. log[this compound] H->I J 10. Fit sigmoidal curve and calculate IC50 I->J

Caption: Workflow diagram for a calcium mobilization-based IC50 assay.

References

The Therapeutic Potential of VU6019650: A Selective M5 Receptor Antagonist for Opioid Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2] This novel compound has emerged as a promising therapeutic candidate for the treatment of substance use disorders, particularly opioid use disorder (OUD).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively blocking the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins.[3][4][5][6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

The M5 receptor is uniquely expressed on dopamine-containing neurons in the ventral tegmental area (VTA) and substantia nigra, key regions of the brain's reward circuitry. By antagonizing the M5 receptor in the VTA, this compound modulates the mesolimbic dopaminergic reward pathway, which is critically involved in the reinforcing effects of opioids.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay FormatValueReference
Human M5 mAChRIC5036 nM[1][2]
Human M1-M4 mAChRsIC50>100-fold selectivity vs. M5[1][2]

Table 2: Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
Clearance Profile-Suboptimal[7]

Key Experimental Protocols

The preclinical efficacy of this compound has been demonstrated in key in vitro and in vivo experiments. Detailed methodologies for these experiments are outlined below.

Acute Brain Slice Electrophysiology

Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the VTA.

Methodology:

  • Slice Preparation: Male Sprague-Dawley rats are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (250-300 µm thick) containing the VTA are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Whole-cell patch-clamp recordings are obtained from visually identified dopamine neurons in the VTA.

  • Drug Application: A baseline firing rate is established. The nonselective muscarinic agonist oxotremorine-M is applied to the bath to induce an increase in the firing rate of VTA dopamine neurons.

  • Antagonism: this compound is then co-applied with oxotremorine-M to assess its ability to block the agonist-induced increase in neuronal firing.[1]

Oxycodone Self-Administration in Rats

Objective: To evaluate the effect of this compound on the reinforcing effects of opioids.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used in this model.

  • Catheter Implantation: Rats are surgically implanted with intravenous catheters into the jugular vein to allow for self-administration of oxycodone.

  • Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of oxycodone, while pressing the "inactive" lever has no consequence.

  • Drug Administration: this compound is administered to the rats at a dose range that does not impair general motor output.

  • Data Analysis: The number of oxycodone infusions self-administered by the rats is recorded and analyzed to determine the effect of this compound on opioid-seeking behavior.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the M5 receptor and the experimental workflow for evaluating this compound.

M5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Activates This compound This compound This compound->M5R Blocks Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Increased Neuronal Firing) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M5 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Brain Slice Preparation (VTA) A2 Whole-Cell Patch-Clamp Recording A1->A2 A3 Application of Oxotremorine-M A2->A3 A4 Application of this compound A3->A4 A5 Measure Neuronal Firing Rate A4->A5 B1 Catheter Implantation in Rats B2 Oxycodone Self-Administration Training B1->B2 B3 Administration of this compound B2->B3 B4 Monitor Lever Presses for Oxycodone B3->B4

Caption: Preclinical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of non-opioid therapeutics for OUD. Its high potency and selectivity for the M5 mAChR, coupled with its demonstrated efficacy in preclinical models of opioid reward, underscore its therapeutic potential. Further research and development of this compound and similar M5 antagonists are warranted to translate these promising preclinical findings into clinical applications for the treatment of opioid addiction.

References

Methodological & Application

In Vivo Experimental Protocols for VU6019650: A Potent M5 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1] It has shown promise in preclinical models for the treatment of opioid use disorder by modulating the mesolimbic dopaminergic reward circuitry. This document provides detailed in vivo experimental protocols for the evaluation of this compound, including its effects on opioid self-administration, locomotor activity, and its pharmacokinetic profile in rodents. Additionally, a protocol for ex vivo electrophysiological assessment in brain slices is described.

Key In Vivo Applications

  • Opioid Self-Administration: To assess the efficacy of this compound in reducing the reinforcing effects of opioids.

  • Locomotor Activity: To evaluate the potential side effects of this compound on general motor function.

  • Pharmacokinetics: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Ex Vivo Electrophysiology: To investigate the cellular mechanism of action of this compound on dopamine neuron activity.

Quantitative Data Summary

ParameterSpeciesModelThis compound Dose (mg/kg, i.p.)VehicleOutcome
Oxycodone Self-Administration Sprague-Dawley RatIntravenous Self-Administration10, 30, 56.610% Tween 80 in SalineDose-dependent reduction in oxycodone infusions
Locomotor Activity Sprague-Dawley RatOpen Field Test10, 30, 56.610% Tween 80 in SalineNo significant effect on distance traveled
Pharmacokinetics (PK) Sprague-Dawley RatN/A10 (p.o.), 3 (i.v.)N/ASee Table 2 for details

Table 1: Summary of In Vivo Behavioral and Efficacy Studies.

ParameterValue (at 10 mg/kg, p.o.)Value (at 3 mg/kg, i.v.)
Cmax (ng/mL) 154 ± 34487 ± 78
Tmax (h) 0.50.08
AUClast (ng·h/mL) 485 ± 96450 ± 72
Half-life (t1/2) (h) 2.1 ± 0.31.8 ± 0.2
Bioavailability (%) 32N/A

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats.

Experimental Protocols

Oxycodone Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the reinforcing properties of oxycodone.

Workflow:

G cluster_0 Pre-Training cluster_1 Training cluster_2 Testing Surgery Catheter Implantation Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Acquisition Oxycodone Self-Administration Training (FR1, 2h/day) Recovery->Acquisition Pretreatment This compound/Vehicle Administration (i.p., 30 min prior) Acquisition->Pretreatment Test Oxycodone Self-Administration Session (FR1, 2h) Pretreatment->Test

Figure 1: Workflow for the oxycodone self-administration experiment.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water.

  • Surgery: Rats are anesthetized with isoflurane and surgically implanted with an indwelling intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to a port on the back.

  • Recovery: Animals are allowed at least 7 days of post-operative recovery before the start of behavioral training. Catheter patency is maintained by daily flushing with a heparinized saline solution.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous infusions.

  • Training:

    • Rats are trained to self-administer oxycodone (0.15 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions.

    • A response on the active lever results in an infusion of oxycodone and a 5-second presentation of a stimulus light, followed by a 20-second timeout period. Responses on the inactive lever are recorded but have no programmed consequences.

    • Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Testing:

    • On the test day, rats are pretreated with this compound (10, 30, or 56.6 mg/kg) or vehicle (10% Tween 80 in saline) via intraperitoneal (i.p.) injection 30 minutes before the self-administration session.

    • The number of active and inactive lever presses, and the total number of oxycodone infusions are recorded.

Locomotor Activity Assessment

This protocol is used to determine if this compound has any sedative or stimulant effects on general motor activity.

Workflow:

G Habituation Habituation to Open Field (30 min) Administration This compound/Vehicle Administration (i.p.) Habituation->Administration Testing Locomotor Activity Recording (60 min) Administration->Testing

Figure 2: Workflow for the locomotor activity assessment.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Apparatus: Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically track animal movement.

  • Procedure:

    • Rats are habituated to the testing room for at least 30 minutes before the experiment.

    • Animals are then placed in the open field arena for a 30-minute habituation period.

    • Following habituation, rats are removed, administered this compound (10, 30, or 56.6 mg/kg, i.p.) or vehicle, and immediately returned to the arena.

    • Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for 60 minutes.

Pharmacokinetic (PK) Study

This protocol determines the pharmacokinetic properties of this compound following oral and intravenous administration.

Workflow:

G Dosing This compound Administration (p.o. or i.v.) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis Calculation PK Parameter Calculation Analysis->Calculation

Figure 3: Workflow for the pharmacokinetic study.

Methodology:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dosing:

    • Oral (p.o.): this compound is administered via oral gavage at a dose of 10 mg/kg.

    • Intravenous (i.v.): this compound is administered as a bolus injection via the tail vein at a dose of 3 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) are calculated using non-compartmental analysis.

Ex Vivo Brain Slice Electrophysiology

This protocol examines the effect of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA).

Signaling Pathway:

G cluster_0 Presynaptic cluster_1 Postsynaptic (VTA Dopamine Neuron) ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Gq Gq Protein M5R->Gq This compound This compound This compound->M5R PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Firing Increased Neuronal Firing Ca->Firing

Figure 4: Simplified M5 receptor signaling pathway in VTA dopamine neurons and the antagonistic action of this compound.

Methodology:

  • Animals: Male Sprague-Dawley rats (P21-P35).

  • Slice Preparation:

    • Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Coronal slices (250 µm thick) containing the VTA are prepared using a vibratome.

    • Slices are allowed to recover in a holding chamber with oxygenated aCSF at 32°C for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on visually identified dopamine neurons in the VTA.

    • Neurons are held in current-clamp mode to monitor their spontaneous firing rate.

  • Drug Application:

    • A stable baseline firing rate is established.

    • The muscarinic agonist, oxotremorine-M, is bath-applied to increase the firing rate of dopamine neurons.

    • This compound is then co-applied to assess its ability to antagonize the effects of oxotremorine-M.

  • Data Analysis: Changes in the firing frequency of VTA dopamine neurons in response to drug application are recorded and analyzed.

References

Application Notes and Protocols for VU6019650 in Rodent Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is a key modulator of the mesolimbic dopamine system, which is strongly implicated in the rewarding and reinforcing effects of drugs of abuse.[3][4] Primarily located on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), the M5 receptor influences dopamine release in the nucleus accumbens (NAc) and striatum.[3] Antagonism of the M5 receptor is a promising therapeutic strategy for the treatment of substance use disorders, as evidenced by preclinical studies with various M5 antagonists and in M5 receptor knockout mice.[3][4][5] These studies have demonstrated a reduction in the self-administration of drugs like cocaine and opioids.[1][4][5]

These application notes provide a comprehensive overview of the use of this compound in rodent models of addiction, with a focus on opioid self-administration. The following sections detail the pharmacological properties of this compound, quantitative data from preclinical studies, and detailed experimental protocols for its application in behavioral assays.

Pharmacological Profile of this compound

PropertyValueReference
Mechanism of Action Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor[1][2]
Potency (human M5 IC50) 36 nM[1][2]
Selectivity >100-fold selectivity against human M1-M4 receptors[1][2]
Key Application Inhibition of drug self-administration[1][2]

Quantitative Data: Effect of this compound on Oxycodone Self-Administration in Rats

The following table summarizes the key findings from a study investigating the effect of this compound on oxycodone self-administration in male Sprague-Dawley rats.[1]

Treatment GroupDose (mg/kg, i.p.)Mean Number of Oxycodone Infusions (± SEM)% of Vehicle Control
Vehicle-15.2 ± 2.1100%
This compound 10 10.5 ± 1.5 ~69%
This compound 30 7.8 ± 1.1 ~51%

Note: Data are adapted from Garrison et al., 2022. The study demonstrated a dose-dependent reduction in oxycodone self-administration following this compound administration. Importantly, the effective doses did not impair general motor output.[1]

Experimental Protocols

Intravenous Self-Administration of Oxycodone in Rats

This protocol is adapted from studies evaluating the effects of M5 receptor antagonists on opioid reinforcement.[1][6]

Objective: To assess the effect of this compound on the reinforcing properties of oxycodone.

Materials:

  • Male Sprague-Dawley rats

  • Standard operant conditioning chambers

  • Intravenous catheters

  • This compound

  • Oxycodone hydrochloride

  • Sterile saline

  • Heparinized saline

  • Syringe pumps

Procedure:

  • Surgical Catheter Implantation:

    • Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.

    • The catheter should be externalized between the scapulae.

    • Allow a recovery period of at least 5-7 days, during which the catheters are flushed daily with heparinized saline to maintain patency.[7]

  • Acquisition of Oxycodone Self-Administration:

    • Train rats to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) in daily 2-hour sessions.

    • Place rats in the operant chambers, where they can press an "active" lever to receive an intravenous infusion of oxycodone. A second, "inactive" lever is also present but has no programmed consequences.

    • Each infusion is typically paired with a discrete cue complex (e.g., a light and a tone) to facilitate learning.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • This compound Treatment and Testing:

    • Once a stable baseline is established, administer this compound or vehicle (intraperitoneally, i.p.) at a predetermined time before the self-administration session (e.g., 30 minutes).

    • Test a range of this compound doses (e.g., 10 and 30 mg/kg) in a within-subjects Latin square design.

    • Record the number of active and inactive lever presses, and the number of infusions earned during the session.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods, such as a repeated-measures analysis of variance (ANOVA), to compare the effects of different doses of this compound to the vehicle control.

Cue-Induced Reinstatement of Drug-Seeking Behavior

This is a generalized protocol for a reinstatement model, which is a common preclinical model of relapse.[8][9][10] While a specific study on this compound in a reinstatement paradigm was not identified, this protocol can be adapted to test its efficacy in preventing relapse.

Objective: To evaluate the effect of this compound on cue-induced reinstatement of drug-seeking behavior.

Procedure:

  • Acquisition of Drug Self-Administration:

    • Follow the procedure for acquisition as described in the self-administration protocol above.

  • Extinction:

    • Following stable self-administration, begin extinction training.

    • During extinction sessions, presses on the active lever no longer result in drug infusion or the presentation of drug-associated cues.

    • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline rate).

  • Reinstatement Test:

    • The day after the extinction criterion is met, administer this compound or vehicle.

    • Place the rats back into the operant chambers and present the drug-associated cues (light and tone) contingent on pressing the previously active lever. No drug is delivered.

    • Record the number of active and inactive lever presses. A significant increase in active lever pressing compared to the final day of extinction is considered reinstatement of drug-seeking behavior.

  • Data Analysis:

    • Compare the number of active lever presses between the this compound-treated and vehicle-treated groups using statistical tests such as a t-test or ANOVA.

Visualizations

M5_Signaling_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Cholinergic_Neuron Cholinergic Neuron Dopaminergic_Neuron Dopaminergic Neuron Cholinergic_Neuron->Dopaminergic_Neuron Acetylcholine M5_Receptor M5 Receptor Dopamine_Release Dopamine Release Dopaminergic_Neuron->Dopamine_Release Dopamine Reward_Reinforcement Reward & Reinforcement Dopamine_Release->Reward_Reinforcement Drug_of_Abuse Drug of Abuse Drug_of_Abuse->Dopamine_Release Increases This compound This compound This compound->M5_Receptor Antagonizes

Caption: M5 receptor signaling pathway in the context of addiction.

Self_Administration_Workflow cluster_pre_training Pre-Training cluster_training Training cluster_testing Testing Surgery Catheter Implantation Recovery Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Self-Administration Recovery->Acquisition Baseline Stable Baseline Responding Acquisition->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Test_Session Self-Administration Session Treatment->Test_Session Data_Analysis Data Analysis Test_Session->Data_Analysis

Caption: Experimental workflow for intravenous self-administration.

Reinstatement_Logic Acquisition Drug Self- Administration Extinction Extinction of Responding Acquisition->Extinction Establishes Association Reinstatement_Test Reinstatement Test Extinction->Reinstatement_Test Reduces Responding VU6019650_Treatment This compound Treatment Reinstatement_Test->VU6019650_Treatment Drug_Seeking Drug-Seeking Behavior No_Drug_Seeking Reduced Drug- Seeking VU6019650_Treatment->Drug_Seeking Vehicle VU6019650_Treatment->No_Drug_Seeking this compound

Caption: Logical flow of a reinstatement experiment.

References

Application Notes and Protocols for Electrophysiology Studies with VU6019650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] It has emerged as a valuable pharmacological tool for investigating the role of M5 receptors in various physiological and pathological processes, particularly within the central nervous system. Electrophysiology studies have been instrumental in characterizing the functional effects of this compound on neuronal activity.

These application notes provide a comprehensive overview of the use of this compound in electrophysiology, with a focus on its inhibitory effect on muscarinic agonist-induced neuronal firing. Detailed protocols for acute brain slice preparation and whole-cell patch-clamp recording from midbrain dopamine neurons are provided to facilitate the design and execution of experiments.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterSpeciesReceptorValueReference
IC50 HumanM5 mAChR36 nM[1][2][3][4]
Selectivity HumanM1-M4 mAChRs>100-fold vs. M5[1][2][3]
Effective Concentration RatVTA Dopamine Neurons1 µM (to block Oxotremorine-M effect)[3]

Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the M5 muscarinic acetylcholine receptor. In the context of the ventral tegmental area (VTA), acetylcholine (ACh) released from cholinergic afferents can bind to M5 receptors on dopamine neurons, leading to their depolarization and an increase in firing rate. This compound blocks this interaction, thereby preventing the excitatory effects of M5 receptor activation.

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Dopamine Neuron (VTA) ACh Acetylcholine (ACh) M5 M5 Receptor ACh->M5 Binds to Depolarization Depolarization M5->Depolarization Leads to FiringRate Increased Firing Rate Depolarization->FiringRate Causes OxoM Oxotremorine-M (Agonist) OxoM->M5 Activates This compound This compound (Antagonist) This compound->M5 Blocks

Figure 1: Signaling pathway of M5 receptor antagonism by this compound.

Experimental Protocols

The following protocols are designed for investigating the effect of this compound on muscarinic agonist-induced firing of dopamine neurons in acute midbrain slices.

Experimental Workflow

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis prep_solutions Prepare Solutions (aCSF, Internal Solution) slice_brain Slice Midbrain (250-300 µm) prep_solutions->slice_brain prep_animal Anesthetize and Decapitate Animal extract_brain Rapidly Extract Brain prep_animal->extract_brain extract_brain->slice_brain incubate_slices Incubate Slices slice_brain->incubate_slices transfer_slice Transfer Slice to Recording Chamber incubate_slices->transfer_slice patch_neuron Obtain Whole-Cell Patch-Clamp Recording transfer_slice->patch_neuron record_baseline Record Baseline Firing Rate patch_neuron->record_baseline apply_vu Bath Apply this compound record_baseline->apply_vu apply_oxo Co-apply Oxotremorine-M apply_vu->apply_oxo record_effect Record Firing Rate Changes apply_oxo->record_effect washout Washout record_effect->washout analyze_firing Analyze Firing Frequency and Pattern record_effect->analyze_firing statistical_analysis Perform Statistical Analysis analyze_firing->statistical_analysis generate_plots Generate Plots and Tables statistical_analysis->generate_plots

Figure 2: Experimental workflow for electrophysiological studies of this compound.
Protocol 1: Acute Midbrain Slice Preparation

This protocol describes the preparation of acute brain slices containing the ventral tegmental area (VTA) from rodents.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dishes

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold slicing artificial cerebrospinal fluid (aCSF)

  • Recording aCSF

  • Incubation chamber

Solutions:

  • Slicing aCSF (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.2 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 10 MgSO4, 0.5 CaCl2. pH adjusted to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.

  • Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 MgSO4, 2 CaCl2. pH 7.3-7.4. Osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.

Procedure:

  • Anesthetize the animal deeply according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated slicing aCSF until the liver is cleared of blood.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing aCSF.

  • Mount the brain onto the vibratome stage. For VTA slices, a coronal or horizontal slicing orientation can be used.

  • Cut 250-300 µm thick slices in ice-cold, carbogenated slicing aCSF.

  • Transfer the slices to an incubation chamber containing slicing aCSF at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to recover for at least 1 hour before recording. Slices should be continuously bubbled with carbogen.

Protocol 2: Whole-Cell Patch-Clamp Recording and Drug Application

This protocol details the procedure for recording from VTA dopamine neurons and applying this compound and the agonist oxotremorine-M.

Materials:

  • Prepared acute midbrain slices

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Internal solution

  • Perfusion system

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Oxotremorine-M stock solution (e.g., 10 mM in water)

Solutions:

  • Internal Solution (K-gluconate based, in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with KOH. Osmolarity ~280-290 mOsm.

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min at 32-34°C.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Visually identify putative dopamine neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy. Dopamine neurons are typically larger and have a more regular firing pattern compared to other VTA neurons.

  • Approach a neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record the baseline spontaneous firing rate of the neuron in current-clamp mode for at least 5 minutes.

  • Bath perfuse this compound at a final concentration of 1 µM for 10-15 minutes.

  • While continuing to perfuse with this compound, co-apply the muscarinic agonist oxotremorine-M at a final concentration of 10 µM.

  • Record the neuronal firing rate for the duration of the drug application (typically 5-10 minutes).

  • Washout the drugs by perfusing with recording aCSF for at least 15 minutes.

  • Analyze the change in firing frequency before, during, and after drug application.

Mandatory Visualizations

Logical Relationship of Experimental Steps

G A Slice Preparation B Whole-Cell Recording A->B C Baseline Activity B->C D This compound Application C->D E Oxotremorine-M Co-application D->E F Data Acquisition E->F G Analysis F->G

Figure 3: Logical flow of the electrophysiology experiment.

These detailed application notes and protocols provide a solid foundation for researchers to investigate the effects of this compound on neuronal electrophysiology. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for VU6019650 Dissolution in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR), with an IC50 of 36 nM.[1] Its selectivity is over 100-fold for the M5 subtype compared to M1-4 receptors.[1][2] This compound is a valuable tool for studying the role of M5 receptors in various physiological processes, including its potential therapeutic applications in opioid use disorder.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays.

Data Presentation

Solubility of this compound
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)8.3320.24Requires sonication and warming to 60°C for complete dissolution. Use freshly opened, anhydrous DMSO.

Data sourced from MedchemExpress product information.[1]

Recommended Final DMSO Concentration in Assays
Cell-Based AssaysMaximum Recommended Final DMSO ConcentrationRationale
General Cell Culture< 0.5% v/vTo avoid solvent-induced cytotoxicity and off-target effects.[3][4]
Sensitive Assays≤ 0.1% v/vSome cell lines and assays can be sensitive to DMSO, affecting experimental outcomes.[5] Always include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use and diluted to working concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.11 mg of this compound (Molecular Weight: 411.5 g/mol ).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube. For 1 mg of this compound, adding 2.43 mL of DMSO will yield a 1 mM solution; adjust the volume accordingly for a 10 mM concentration.

  • Initial Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to initially suspend the compound.

  • Heating and Sonication:

    • Place the tube in a water bath or on a heat block set to 60°C for 5-10 minutes.[1]

    • Following heating, place the tube in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.[1]

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If particulates remain, repeat the heating and sonication steps.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium appropriate for your assay

  • Sterile dilution tubes

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions.

    • Prepare an intermediate dilution of the stock solution in DMSO if necessary. .

    • For the final dilution into the aqueous buffer or medium, add the this compound stock or intermediate dilution to the buffer/medium while vortexing gently. This rapid mixing helps to prevent the compound from precipitating out of the solution.

  • Final Concentration: Calculate the required volume of the stock solution to achieve the desired final concentration in your assay, ensuring the final DMSO concentration remains below 0.5% (or lower for sensitive assays).

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of the assay buffer. The final DMSO concentration in this case would be 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for the best results.

Mandatory Visualizations

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M5R M5 Receptor ACh->M5R Activates This compound This compound (Antagonist) This compound->M5R Blocks Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to Ca Ca²⁺ ER->Ca Release Ca->CellularResponse Leads to Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex heat_sonicate 4. Heat (60°C) & Sonicate vortex->heat_sonicate inspect 5. Visually Inspect for Clarity heat_sonicate->inspect aliquot 6. Aliquot & Store (-80°C) inspect->aliquot thaw 7. Thaw Stock Aliquot aliquot->thaw For Assay Use serial_dilute 8. Serial Dilution in Assay Buffer thaw->serial_dilute vehicle 9. Prepare Vehicle Control (DMSO) thaw->vehicle add_to_cells 10. Add to Cells (Final DMSO <0.5%) serial_dilute->add_to_cells vehicle->add_to_cells incubate 11. Incubate add_to_cells->incubate measure 12. Measure Endpoint incubate->measure

References

Application Notes and Protocols for VU6019650 in Rat Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU6019650, a potent and selective M5 muscarinic acetylcholine receptor antagonist, in rat self-administration studies. The protocols outlined below are based on established methodologies and findings from preclinical research investigating the therapeutic potential of this compound for substance use disorders.

Introduction

This compound is a systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR) with high selectivity over other mAChR subtypes.[1] The M5 receptor is a key target in the mesolimbic dopamine system, a critical neural circuit in reward and addiction. By antagonizing the M5 receptor, this compound has been shown to inhibit the reinforcing effects of opioids, such as oxycodone, in rat self-administration models, suggesting its potential as a novel therapeutic for opioid use disorder.[1] These notes provide detailed information on the appropriate dosage, experimental setup, and underlying signaling pathways relevant to conducting such studies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in rat self-administration studies, based on available preclinical data.

ParameterValueReference
Compound This compound[Garrison et al., 2022]
Animal Model Male Sprague-Dawley Rats[Garrison et al., 2022]
Route of Administration Intraperitoneal (i.p.)[Garrison et al., 2022]
Dosage Range 10 - 56.6 mg/kg[Garrison et al., 2022]
Self-Administered Drug Oxycodone[Garrison et al., 2022]
Reinforcement Schedule Fixed Ratio (FR) - Specific FR schedule not detailed in abstract, but FR1, FR2, and FR5 are common in similar studies.[Mavrikaki et al., 2017]
Effect Inhibition of oxycodone self-administration[Garrison et al., 2022]

Experimental Protocols

This section details the methodologies for intravenous catheterization and a typical oxycodone self-administration experiment in rats, incorporating the use of this compound.

Intravenous Catheter Implantation Surgery

Aseptic surgical techniques are required for the implantation of a chronic indwelling intravenous catheter to allow for self-administration of oxycodone.

  • Anesthesia: Anesthetize the rat using isoflurane or a combination of ketamine and xylazine.

  • Catheter Preparation: Utilize a sterile silastic or polyurethane catheter.

  • Surgical Procedure:

    • Make a small incision on the dorsal mid-scapular region.

    • Make a second small incision over the right jugular vein.

    • Tunnel the catheter subcutaneously from the dorsal incision to the jugular incision.

    • Carefully isolate the jugular vein and insert the catheter, securing it with surgical suture.

    • Exteriorize the catheter from the dorsal incision and connect it to a vascular access port.

    • Close all incisions with sutures or surgical staples.

  • Post-Operative Care:

    • Administer analgesics and antibiotics as per veterinary guidelines.

    • Allow a recovery period of at least 5-7 days before starting self-administration training.

    • Flush the catheter daily with heparinized saline to maintain patency.

Oxycodone Self-Administration Protocol
  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, a house light, and an infusion pump connected to the rat's catheter via a swivel and tether system.

  • Acquisition/Training Phase:

    • Rats are trained to press the active lever to receive an intravenous infusion of oxycodone (e.g., 0.03 mg/kg/infusion).

    • Initially, a continuous reinforcement schedule (Fixed Ratio 1, FR1) is used, where each press on the active lever results in a drug infusion.

    • A cue light is typically illuminated during the infusion to serve as a conditioned stimulus.

    • Training sessions are conducted daily (e.g., 2 hours per session) until a stable pattern of responding is established.

    • The response requirement can be gradually increased to higher fixed ratio schedules (e.g., FR2, FR5) to assess the motivation to self-administer the drug.

  • This compound Treatment Phase:

    • Once stable oxycodone self-administration is achieved, rats are pre-treated with this compound or vehicle.

    • Administer this compound intraperitoneally (i.p.) at the desired dose (10 - 56.6 mg/kg) at a specified time before the self-administration session (e.g., 30 minutes prior).

    • The self-administration session is then conducted as in the training phase.

    • The primary measure of efficacy is a reduction in the number of oxycodone infusions self-administered in the this compound-treated group compared to the vehicle-treated group.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of a typical rat self-administration study investigating the effects of this compound.

G cluster_0 Pre-Experiment cluster_1 Self-Administration Training cluster_2 This compound Treatment & Testing Animal_Acclimation Animal Acclimation Catheter_Surgery Intravenous Catheter Implantation Surgery Animal_Acclimation->Catheter_Surgery Post_Op_Recovery Post-Operative Recovery (5-7 days) Catheter_Surgery->Post_Op_Recovery FR1_Training FR1 Training: Oxycodone Self-Administration Post_Op_Recovery->FR1_Training Stability_Criteria Achieve Stable Responding FR1_Training->Stability_Criteria FR_Escalation Optional: Increase to Higher FR Schedule Stability_Criteria->FR_Escalation Pretreatment Pre-treatment: This compound (i.p.) or Vehicle FR_Escalation->Pretreatment SA_Session Oxycodone Self-Administration Session Pretreatment->SA_Session Data_Analysis Data Analysis: Compare Infusions vs. Vehicle SA_Session->Data_Analysis

Caption: Workflow for a rat self-administration study of this compound.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound, as an M5 receptor antagonist, modulates the reward circuitry.

G cluster_0 Ventral Tegmental Area (VTA) cluster_1 Nucleus Accumbens (NAc) ACh_Neuron Cholinergic Neuron M5_Receptor M5 Receptor ACh_Neuron->M5_Receptor ACh DA_Neuron Dopamine Neuron DA_Release Dopamine Release DA_Neuron->DA_Release Action Potential M5_Receptor->DA_Neuron Excitatory Signal This compound This compound This compound->M5_Receptor Antagonism Reward_Feeling Reinforcing Effects of Opioids DA_Release->Reward_Feeling

Caption: M5 receptor antagonism by this compound in the VTA.

References

Application Notes and Protocols for Brain Slice Electrophysiology Using VU6019650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR), with a reported IC50 of 36 nM for the human M5 receptor.[1] Its selectivity and potency make it a valuable pharmacological tool for investigating the role of M5 receptors in neuronal function. This document provides a detailed protocol for utilizing this compound in acute brain slice electrophysiology, specifically for studying its effects on dopamine neurons in the ventral tegmental area (VTA). The M5 receptor is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) signaling cascade.[2][3][4][5][6]

Data Presentation

Table 1: Pharmacological Properties of this compound
PropertyValueReference
TargetM5 Muscarinic Acetylcholine Receptor[1]
Mechanism of ActionOrthosteric Antagonist[1]
IC50 (human M5)36 nM[1]
Effective Concentration (Brain Slice)1 µM
Selectivity>100-fold over M1-M4 mAChRs[1]

Signaling Pathway

The M5 muscarinic acetylcholine receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation by an agonist, such as acetylcholine or oxotremorine-M, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC). This compound acts by competitively blocking the binding of agonists to the M5 receptor, thereby inhibiting this signaling cascade.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq Protein M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Cellular_Response Cellular Response (e.g., Increased Neuronal Firing) PKC->Cellular_Response Leads to Agonist Agonist (e.g., Oxotremorine-M) Agonist->M5 Binds This compound This compound This compound->M5 Blocks

M5 muscarinic receptor signaling pathway.

Experimental Protocols

Acute Brain Slice Preparation (Ventral Tegmental Area)

This protocol is adapted from standard procedures for preparing acute midbrain slices for electrophysiology.

Solutions:

  • Cutting Solution (NMDG-based, in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, ~300-310 mOsm.

  • Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. pH 7.4, ~300-310 mOsm.

  • Intracellular Solution (K-Gluconate based, in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH 7.3, ~290 mOsm.

Procedure:

  • Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG cutting solution.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG cutting solution.

  • Mount the brain on a vibratome stage. For VTA slices, a horizontal or coronal slicing plane can be used.

  • Cut 250-300 µm thick slices in the ice-cold, carbogenated NMDG cutting solution.

  • Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes, continuously bubbled with carbogen.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature for at least 1 hour before recording.

Whole-Cell Electrophysiology Recording

Procedure:

  • Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 32-34°C.

  • Visualize VTA dopamine neurons using infrared differential interference contrast (IR-DIC) microscopy. Dopamine neurons are typically larger and have a more regular firing pattern compared to other VTA neurons.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp recording in current-clamp mode.

  • Record baseline spontaneous firing activity.

  • Apply the M5 receptor agonist, oxotremorine-M (e.g., 1-10 µM), to the bath to induce an increase in the firing rate of VTA dopamine neurons.

  • After observing a stable effect of oxotremorine-M, co-apply this compound (e.g., 1 µM) to the bath to antagonize the M5 receptor and observe the reversal of the agonist-induced effect.

  • Wash out the drugs with aCSF to allow for recovery of the baseline firing rate.

Table 2: Electrophysiology Recording Parameters
ParameterValue
Recording ModeCurrent-clamp
Pipette Resistance3-5 MΩ
Seal Resistance>1 GΩ
Series Resistance<20 MΩ (monitored and compensated)
Sampling Rate10-20 kHz
Low-pass Filter2-5 kHz
Temperature32-34°C

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Experimental_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion Anesthesia->Perfusion Dissection Brain Dissection Perfusion->Dissection Slicing Vibratome Slicing (250-300 µm) Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Patch Whole-cell Patch Clamp VTA Dopamine Neuron Transfer->Patch Baseline Record Baseline Spontaneous Firing Patch->Baseline Agonist Bath Apply Oxotremorine-M Baseline->Agonist Record_Agonist Record Increased Firing Rate Agonist->Record_Agonist Antagonist Co-apply This compound Record_Agonist->Antagonist Record_Antagonist Record Reversal of Firing Rate Antagonist->Record_Antagonist Washout Washout with aCSF Record_Antagonist->Washout Analyze Analyze Firing Frequency and Action Potential Properties Washout->Analyze Compare Compare Firing Rates (Baseline vs. Agonist vs. Antagonist) Analyze->Compare

Experimental workflow diagram.

References

Application Notes and Protocols for VU6019650 in Studying Dopamine Neuron Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor. The M5 receptor is uniquely expressed on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), making this compound an invaluable tool for dissecting the cholinergic modulation of dopaminergic neurotransmission. Activation of M5 receptors on these neurons leads to an increase in their firing rate; an effect that can be specifically blocked by this compound. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its impact on dopamine neuron firing and outline the underlying signaling pathways.

Data Presentation

Quantitative Data on this compound

While specific dose-response data for the inhibition of agonist-induced firing of dopamine neurons by this compound is not extensively published, the following table summarizes its known properties. Researchers can use the provided electrophysiology protocol to generate detailed dose-response curves and determine the IC50 for the inhibition of dopamine neuron firing.

ParameterValueSpeciesReference
M5 Receptor Binding Affinity (IC50) 36 nMHuman[1]
Selectivity >100-fold against human M1-4 receptorsHuman[1]
Effect on Dopamine Neuron Firing Blocks oxotremorine-M-induced increases in firing rateRodent[1]

Signaling Pathway

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway in dopamine neurons. Upon activation by an agonist like acetylcholine or oxotremorine-M, the M5 receptor initiates a signaling cascade that ultimately leads to increased neuronal excitability and firing rate. This compound, as an orthosteric antagonist, competitively binds to the same site as the agonist, thereby preventing receptor activation and the subsequent downstream signaling events.

M5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist M5R M5 Receptor Agonist->M5R Activates This compound This compound This compound->M5R Blocks Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R IonChannels Ion Channels (e.g., TRP, KCNQ) PKC->IonChannels Modulates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->IonChannels Modulates Depolarization Membrane Depolarization IonChannels->Depolarization FiringRate Increased Firing Rate Depolarization->FiringRate

Caption: M5 receptor signaling pathway in dopamine neurons.

Experimental Protocols

Experimental Workflow: Electrophysiological Recording

The following diagram illustrates the general workflow for conducting electrophysiological experiments to assess the effect of this compound on dopamine neuron firing.

Experimental_Workflow A Prepare Acute Midbrain Slices B Identify Dopamine Neurons (e.g., in VTA or SNc) A->B C Establish Stable Baseline Firing (Whole-cell Patch Clamp) B->C D Bath Apply M5 Agonist (e.g., Oxotremorine-M) C->D E Record Increase in Firing Rate D->E F Washout Agonist E->F G Bath Apply this compound F->G H Re-apply M5 Agonist G->H I Record Firing Rate (Observe Blockade) H->I J Data Analysis (Compare Firing Rates) I->J

Caption: Workflow for electrophysiological analysis.

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to perform whole-cell patch-clamp recordings from dopamine neurons in acute midbrain slices to study the effects of this compound.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2 / 5% CO2 to a final pH of 7.4.

  • Internal Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

  • M5 Agonist (e.g., Oxotremorine-M): Prepare a stock solution in water and dilute to the final concentration in aCSF.

2. Acute Midbrain Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

  • Perfuse transcardially with ice-cold, oxygenated aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Cut 250-300 µm thick coronal or sagittal slices containing the VTA or SNc using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

3. Recording Procedure:

  • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

  • Visually identify putative dopamine neurons in the VTA or SNc based on their location and larger soma size.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a neuron and form a gigaohm seal (>1 GΩ) in voltage-clamp mode.

  • Rupture the membrane to obtain a whole-cell configuration.

  • Switch to current-clamp mode to record the spontaneous firing of the neuron. Dopamine neurons typically exhibit a regular, slow firing pattern (1-5 Hz).

4. Pharmacological Application:

  • Record a stable baseline firing rate for at least 5 minutes.

  • Bath apply the M5 agonist (e.g., 1-10 µM Oxotremorine-M) and record the resulting increase in firing frequency.

  • Wash out the agonist with aCSF until the firing rate returns to baseline.

  • Bath apply this compound at the desired concentration (e.g., 100 nM - 1 µM) for at least 10 minutes.

  • While this compound is still present, re-apply the M5 agonist.

  • Record the firing rate to observe the antagonistic effect of this compound.

5. Data Analysis:

  • Analyze the firing frequency (in Hz) during the baseline, agonist application, and co-application of agonist and this compound.

  • Calculate the percentage inhibition of the agonist-induced increase in firing rate by this compound.

  • To determine the IC50, perform the experiment with a range of this compound concentrations and fit the data to a dose-response curve.

Conclusion

This compound is a critical pharmacological tool for investigating the role of M5 muscarinic receptors in modulating the activity of midbrain dopamine neurons. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the cholinergic-dopaminergic interactions in the brain and their implications for neurological and psychiatric disorders.

References

Application of VU6019650 in Behavioral Pharmacology: A Case of Mistaken Identity and a Pivot to M1 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of VU6019650 in behavioral pharmacology reveal a common point of confusion. Contrary to some assumptions, this compound is not a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. Instead, scientific literature identifies this compound as a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor. Its primary application in behavioral pharmacology research has been in the context of substance use disorders.

This document will first clarify the established role of this compound as an M5 antagonist and detail its application in preclinical models of addiction. Subsequently, to address the underlying interest in M1 modulation for cognitive enhancement, this document will provide detailed application notes and protocols for representative M1 positive allosteric modulators in relevant behavioral pharmacology assays.

Part 1: this compound - A Selective M5 Receptor Antagonist

This compound has been developed as a research tool to investigate the role of the M5 muscarinic acetylcholine receptor in various physiological and pathological processes. Its high potency and selectivity make it a valuable compound for dissecting the function of this specific receptor subtype.

Quantitative Data for this compound
CompoundTargetMechanism of ActionPotency (IC50)SelectivityReference
This compoundHuman M5 mAChROrthosteric Antagonist36 nM>100-fold vs human M1-4[1][2][3]
Experimental Protocol: Oxycodone Self-Administration in Rats

This protocol is a standard operant conditioning procedure used to model drug-seeking and drug-taking behavior.

Objective: To assess the effect of this compound on the reinforcing properties of oxycodone.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous drug delivery.

Procedure:

  • Surgery: Rats are surgically implanted with intravenous catheters into the jugular vein.

  • Recovery: Animals are allowed to recover for several days post-surgery.

  • Acquisition of Self-Administration:

    • Rats are placed in the operant conditioning chambers for daily 2-hour sessions.

    • Pressing the active lever results in an intravenous infusion of oxycodone (e.g., 0.15 mg/kg/infusion) and the presentation of a cue light.

    • Pressing the inactive lever has no programmed consequences.

    • Training continues until stable responding is established.

  • This compound Treatment:

    • Once stable self-administration is achieved, rats are pre-treated with this compound or vehicle at various doses prior to the self-administration session.

    • The number of active and inactive lever presses and the total number of infusions are recorded.

  • Data Analysis: The effect of this compound on oxycodone self-administration is determined by comparing the number of infusions earned following drug treatment to the vehicle control condition. A reduction in active lever pressing and infusions suggests that this compound may decrease the reinforcing effects of oxycodone.[1][2]

Signaling Pathway and Mechanism of Action of this compound

The M5 receptor is understood to play a role in the mesolimbic dopamine system, a key neural circuit in reward and addiction. By antagonizing the M5 receptor, this compound is hypothesized to modulate dopamine release in brain regions like the nucleus accumbens, thereby reducing the rewarding effects of opioids.

cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_DA_Neuron Dopaminergic Neuron M5_Receptor M5 Receptor Dopamine Dopamine Release VTA_DA_Neuron->Dopamine Increases NAc_Neuron Medium Spiny Neuron Reward Drug Reinforcement & Reward NAc_Neuron->Reward Dopamine->NAc_Neuron Activates Oxycodone Oxycodone Oxycodone->VTA_DA_Neuron Stimulates This compound This compound This compound->M5_Receptor Antagonizes

Caption: Proposed mechanism of this compound in reducing opioid reward.

Part 2: Application of M1 Positive Allosteric Modulators in Behavioral Pharmacology for Cognitive Enhancement

Positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor are a class of compounds that enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This approach is being actively investigated for its potential to improve cognitive function in disorders such as Alzheimer's disease and schizophrenia.[4] Unlike direct agonists, PAMs have a lower propensity for causing side effects associated with excessive receptor activation.[4] A notable example of an M1 PAM that has been studied in preclinical models of cognitive impairment is VU0486846.[5]

Quantitative Data for a Representative M1 PAM (VU0486846)
CompoundTargetMechanism of ActionBehavioral EffectAnimal ModelReference
VU0486846M1 mAChRPositive Allosteric ModulatorImproved cognitive function in Novel Object Recognition and Morris Water MazeAPPswe/PSEN1ΔE9 mice (a model of Alzheimer's disease)[5]
Experimental Protocols for Cognitive Assays

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6] It is a measure of recognition memory.

Objective: To assess the effects of an M1 PAM on recognition memory.

Animals: Mice or rats.

Apparatus: An open-field arena (e.g., a 40x40x40 cm box). A set of different objects that are of similar size but distinct in shape and texture.

Procedure:

  • Habituation: The animal is placed in the empty arena for 5-10 minutes to acclimate to the environment. This is typically done for 1-2 days.[6][7]

  • Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The animal is allowed to explore them for a set period (e.g., 10 minutes).[6]

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Testing Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).[6] The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Habituation Habituation (Empty Arena) Training Training (T1) (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1-24h) Training->Retention Testing Testing (T2) (One Familiar, One Novel Object) Retention->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Caption: Workflow for the Novel Object Recognition test.

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[8]

Objective: To evaluate the effect of an M1 PAM on spatial learning and memory.

Animals: Mice or rats.

Apparatus: A large circular pool (e.g., 1.2-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

Procedure:

  • Acquisition/Training Phase:

    • This phase is conducted over several days (e.g., 5-7 days) with multiple trials per day.

    • The animal is placed in the water at different starting locations and must find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The time to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial:

    • 24 hours after the last training trial, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis:

    • During acquisition, a decrease in escape latency across days indicates learning.

    • In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.

Acquisition Acquisition Phase (Multiple Days, Multiple Trials) Find Hidden Platform Probe_Trial Probe Trial (24h after last trial) Platform Removed Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Time in Target Quadrant) Probe_Trial->Data_Analysis

Caption: Workflow for the Morris Water Maze test.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

M1 receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway.[9]

ACh Acetylcholine (ACh) M1_Receptor M1 Receptor ACh->M1_Receptor Binds M1_PAM M1 PAM M1_PAM->M1_Receptor Enhances ACh Binding/Efficacy Gq11 Gq/11 M1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: M1 muscarinic acetylcholine receptor signaling pathway.

References

Application Notes and Protocols for the Synthesis and Purification of VU6019650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification methods for VU6019650, a potent and selective M5 muscarinic acetylcholine receptor antagonist. The following protocols are based on the experimental procedures described in the scientific literature.

Introduction

This compound is a valuable chemical probe for studying the function of the M5 muscarinic acetylcholine receptor, which is implicated in various physiological processes and disease states.[1][2] The synthesis of this compound involves a multi-step sequence, culminating in a final coupling reaction. Purification is achieved through standard chromatographic techniques to yield the final product with high purity.

Synthesis of this compound

The synthesis of this compound can be accomplished through a convergent synthesis pathway. The key steps involve the preparation of two key intermediates followed by their coupling to form the final product.

Synthetic Scheme

VU6019650_Synthesis cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling and Product Formation A Commercially Available Starting Materials B Intermediate 1 (Piperidine derivative) A->B Multi-step synthesis E This compound (Crude Product) B->E Coupling Reaction C Commercially Available Starting Materials D Intermediate 2 (Aryl halide) C->D Multi-step synthesis D->E F Purified this compound E->F Purification

Caption: General synthetic strategy for this compound.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1-((5-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)methyl)piperidine-4-carboxamide (this compound)

The synthesis of this compound is achieved through the reaction of key intermediates. The following protocol is a representative example based on published procedures.

Materials:

  • Intermediate 1: N-(4-chlorophenyl)piperidine-4-carboxamide

  • Intermediate 2: 2-(chloromethyl)-5-(2-(methylthio)pyrimidin-4-yl)pyridine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of N-(4-chlorophenyl)piperidine-4-carboxamide in DMF, add N,N-Diisopropylethylamine (DIPEA).

  • Add a solution of 2-(chloromethyl)-5-(2-(methylthio)pyrimidin-4-yl)pyridine in DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Upon completion of the reaction, quench the reaction with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound is purified by column chromatography to obtain the final product with the desired purity.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Appropriate solvent system (e.g., a gradient of methanol in dichloromethane)

  • Chromatography column and accessories

Procedure:

  • Prepare a silica gel column using the chosen solvent system.

  • Dissolve the crude this compound in a minimal amount of the solvent system.

  • Load the dissolved crude product onto the prepared silica gel column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Purification Workflow

Purification_Workflow A Crude this compound B Dissolve in minimum solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient (e.g., MeOH in DCM) C->D E Collect Fractions D->E F Monitor Fractions (e.g., TLC, LC-MS) E->F G Combine Pure Fractions F->G H Concentrate under Reduced Pressure G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis and purification of this compound, as reported in the literature.

ParameterValueReference
Synthesis
YieldNot explicitly stated for the final step[1][2]
Purification
MethodColumn Chromatography[1][2]
Final Product Characterization
Purity (by LC-MS)>95%[1][2]
Purity (by qNMR)>98%[1][2]
1H NMRConforms to structure[1][2]
Mass Spectrum (m/z)[M+H]+ consistent with calculated mass[1][2]

Signaling Pathway Context

This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The M5 receptor is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq/11 M5R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ACh Acetylcholine ACh->M5R Activates This compound This compound This compound->M5R Inhibits

References

Application Notes and Protocols: In Vivo Studies with VU6019650 and Muscarinic Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed information on the use of VU6019650, a potent and selective M5 muscarinic acetylcholine receptor (mAChR) antagonist. It is important to note that based on current scientific literature, This compound is a pharmacological tool for in vivo functional studies and not an imaging agent. These notes will first detail the pharmacological properties and a protocol for the in vivo application of this compound. Subsequently, to address the interest in in vivo imaging of muscarinic receptors, this document will provide a comprehensive overview and protocol for a representative Positron Emission Tomography (PET) tracer, [¹¹C]LSN3172176, used for imaging the M1 muscarinic receptor.

Part 1: this compound - A Selective M5 Muscarinic Receptor Antagonist

This compound is a highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2][3] It has been developed as a research tool to investigate the physiological and pathological roles of the M5 receptor, particularly in the context of addiction and neuropsychiatric disorders.[2][3] Its ability to cross the blood-brain barrier makes it suitable for systemic administration in preclinical in vivo studies.[1]

Pharmacological Data for this compound
ParameterValueSpecies/SystemReference
Potency (IC₅₀) 36 nMHuman M5 mAChR[1][2][3]
Selectivity >100-foldOver human M1-M4 mAChRs[1][2][3]
Brain Penetrance (Kₚ) 0.27Rat[1]
Brain Penetrance (Kₚ,uu) 0.43Rat[1]
Mechanism of Action of this compound

This compound acts as a competitive antagonist at the orthosteric binding site of the M5 muscarinic receptor. The M5 receptor is a G-protein coupled receptor (GPCR) implicated in the modulation of dopamine release in the mesolimbic pathway. In the ventral tegmental area (VTA), acetylcholine can stimulate dopamine neurons via M5 receptors. By blocking these receptors, this compound can inhibit the cholinergic enhancement of dopamine neuron firing.[1][2] This mechanism is being explored for its potential to reduce the rewarding effects of drugs of abuse, such as opioids.[1][3]

VU6019650_Mechanism_of_Action cluster_pre Presynaptic Cholinergic Neuron cluster_post Postsynaptic Dopamine Neuron (VTA) ACh Acetylcholine (ACh) M5 M5 Receptor ACh->M5 Binds Gq Gq Protein M5->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3/DAG Signaling PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Firing ↑ Neuronal Firing Ca_release->Firing DA_release ↑ Dopamine Release Firing->DA_release This compound This compound This compound->M5 Blocks

Figure 1: Signaling pathway of M5 receptor antagonism by this compound.

Experimental Protocol: In Vivo Evaluation of this compound in an Opioid Self-Administration Model

This protocol describes a general procedure for assessing the effect of this compound on the rewarding effects of oxycodone in rats, a key experiment to validate its therapeutic potential.[1][3]

1. Animals:

  • Male Sprague-Dawley rats.

  • Housing: Individual housing in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.

2. Surgical Preparation (Catheter Implantation):

  • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).

  • Implant an intravenous catheter into the jugular vein, with the catheter line running subcutaneously to exit on the back between the scapulae.

  • Allow animals to recover for at least 5-7 days post-surgery. Flush catheters daily with heparinized saline to maintain patency.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for drug delivery.

4. Oxycodone Self-Administration Training:

  • Rats are trained to self-administer oxycodone (e.g., 0.15 mg/kg/infusion) in daily 2-hour sessions.

  • Pressing the active lever results in an infusion of oxycodone and the presentation of a cue light.

  • Pressing the inactive lever has no programmed consequence.

  • Training continues until stable responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).

5. This compound Administration and Testing:

  • Once stable self-administration is established, rats are pretreated with this compound or vehicle.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 56.6 mg/kg) 30 minutes before the self-administration session.[1]

  • Data Collection: Record the number of active and inactive lever presses, and the number of infusions earned.

6. Data Analysis:

  • Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to compare the effects of different doses of this compound on oxycodone self-administration.

Part 2: In Vivo Imaging of Muscarinic Receptors with PET

While this compound is not an imaging agent, PET is a powerful technique for the in vivo quantification of muscarinic receptors.[4] This requires a specific radiotracer that binds to the target receptor. [¹¹C]LSN3172176 is a novel and promising PET tracer for imaging the M1 muscarinic acetylcholine receptor in both nonhuman primates and humans.[5][6][7]

Properties of [¹¹C]LSN3172176 for PET Imaging
ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 1.3 nMCloned M1 AChR[8]
Selectivity HighOver M2 and M3 subtypes[8]
Brain Uptake HighRhesus Monkeys, Humans[5][6]
Metabolism Rapid (29% parent at 15 min)Rhesus Monkeys[5]
Optimal Kinetic Model 1-Tissue Compartment (1TC)Humans[6][7]
Reference Region CerebellumRhesus Monkeys, Humans[5][6]
Experimental Protocol: Preclinical PET Imaging with [¹¹C]LSN3172176

This protocol provides a generalized workflow for a preclinical PET imaging study in a nonhuman primate to assess M1 receptor occupancy.[5]

1. Radiotracer Synthesis:

  • [¹¹C]LSN3172176 is synthesized via a Suzuki-Miyaura cross-coupling method using [¹¹C]methyl iodide.

  • The final product must pass quality control for radiochemical purity (>99%) and molar activity.

2. Animal Preparation:

  • Subject: Rhesus macaque.

  • Fasting: Fast the animal overnight before the scan.

  • Anesthesia: Anesthetize with ketamine and maintain with isoflurane for the duration of the scan.

  • Catheterization: Place intravenous catheters for radiotracer injection and arterial blood sampling.

  • Monitoring: Monitor vital signs (heart rate, respiration, temperature) throughout the procedure.

3. PET Scan Acquisition:

  • Position the anesthetized animal in the PET scanner.

  • Acquire a transmission scan for attenuation correction.

  • Inject a bolus of [¹¹C]LSN3172176 intravenously.

  • Begin dynamic PET scan acquisition for a duration of 120 minutes.[5]

4. Arterial Blood Sampling:

  • Collect arterial blood samples frequently in the initial minutes after injection, with decreasing frequency over the course of the scan.

  • Measure whole blood and plasma radioactivity.

  • Analyze plasma samples using HPLC to determine the fraction of parent radiotracer versus radioactive metabolites over time.

5. Image Reconstruction and Analysis:

  • Reconstruct dynamic PET images with corrections for attenuation, scatter, and decay.

  • Co-register PET images with a corresponding MRI scan of the same animal for anatomical delineation of brain regions of interest (ROIs).

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze regional brain TACs and the arterial input function (metabolite-corrected plasma TAC) using kinetic modeling (e.g., 1-Tissue Compartment model or multilinear analysis MA1) to calculate the regional volume of distribution (VT).[5]

6. Blocking/Occupancy Study (Optional):

  • To confirm binding specificity and determine receptor occupancy of a therapeutic agent, a blocking scan is performed.

  • Administer a blocking agent (e.g., the M1-selective agent AZD6088 or the non-selective antagonist scopolamine) at a set time before the radiotracer injection.[5]

  • Repeat the PET scan and data analysis as described above.

  • Receptor occupancy is calculated from the reduction in VT between the baseline and blocking scans.

PET_Imaging_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Radiotracer Synthesis ([¹¹C]LSN3172176) B2 Inject Radiotracer A1->B2 A2 Animal Preparation (Anesthesia, Catheterization) B1 Position Animal in PET Scanner A2->B1 B3 Dynamic PET Scan (120 min) B2->B3 B4 Arterial Blood Sampling B2->B4 C1 Image Reconstruction (PET + MRI Co-registration) B3->C1 C3 Metabolite Analysis B4->C3 C2 Generate Time-Activity Curves (TACs) C1->C2 C4 Kinetic Modeling C2->C4 C3->C4 C5 Calculate Vᴛ / BPɴᴅ C4->C5

Figure 2: Experimental workflow for a preclinical PET imaging study.

References

Troubleshooting & Optimization

VU6019650 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU6019650. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent and selective M5 muscarinic acetylcholine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines. For short-term storage, maintaining the compound at 0-4°C is recommended for a period of days to weeks. For long-term storage, a temperature of -20°C is advisable for months to years.[1] Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is also advised to store the compound in a dry and dark environment.[1]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This is often due to the compound crashing out of solution as the polarity of the solvent increases. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: How stable is this compound in solution?

A4: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[2] It is recommended to prepare fresh working dilutions from the stock solution for each experiment to ensure optimal activity. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in various experimental buffers and conditions should be determined empirically.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible particles remain after attempting to dissolve the compound.

  • The solution appears cloudy or forms a precipitate upon standing.

  • Inconsistent results in biological assays.

Troubleshooting Workflow:

G start Start: Solubility Issue (Cloudy solution/precipitate) check_stock 1. Check Stock Solution Is the DMSO stock clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution in anhydrous DMSO. check_stock->prepare_fresh_stock No optimize_dilution 2. Optimize Dilution Method Are you adding stock to buffer? check_stock->optimize_dilution Yes prepare_fresh_stock->optimize_dilution reverse_addition Incorrect: Adding buffer to stock. Correct: Add stock to vigorously stirring buffer. optimize_dilution->reverse_addition No reduce_concentration 3. Reduce Final Concentration Is the final concentration too high? optimize_dilution->reduce_concentration Yes reverse_addition->optimize_dilution lower_concentration Lower the final working concentration of this compound. reduce_concentration->lower_concentration No use_cosolvent 4. Use a Co-solvent/Surfactant Is the compound still precipitating? reduce_concentration->use_cosolvent Yes end End: Clear Solution lower_concentration->end formulation_dev Consider formulations with 10% Tween 80, sonication, or gentle warming. use_cosolvent->formulation_dev Yes formulation_dev->end

Caption: Troubleshooting workflow for poor solubility of this compound.

Issue 2: Compound Instability in Experimental Conditions

Symptoms:

  • Loss of biological activity over time.

  • Inconsistent results between experiments.

  • Appearance of degradation products in analytical assays (e.g., HPLC, LC-MS).

Troubleshooting Workflow:

G start Start: Suspected Instability (Loss of activity) check_storage 1. Verify Storage Conditions Was the stock solution stored correctly? start->check_storage improper_storage Review and adhere to recommended storage conditions (-20°C or -80°C). check_storage->improper_storage No prepare_fresh 2. Prepare Fresh Solutions Are you using freshly diluted samples? check_storage->prepare_fresh Yes improper_storage->prepare_fresh use_old_dilutions Avoid using aqueous dilutions prepared more than a few hours in advance. prepare_fresh->use_old_dilutions No assess_buffer_stability 3. Assess Buffer Compatibility Is the compound stable in your buffer? prepare_fresh->assess_buffer_stability Yes use_old_dilutions->prepare_fresh stability_study Incubate this compound in the buffer for the duration of the experiment and analyze for degradation. assess_buffer_stability->stability_study Yes modify_conditions 4. Modify Experimental Conditions Is degradation confirmed? assess_buffer_stability->modify_conditions No stability_study->modify_conditions adjust_ph_temp Adjust pH, temperature, or reduce incubation time if possible. modify_conditions->adjust_ph_temp Yes end End: Consistent Activity modify_conditions->end No adjust_ph_temp->end

Caption: Troubleshooting workflow for suspected instability of this compound.

Data Summary

Table 1: this compound Storage Conditions

Storage TypeTemperatureDurationReference
Short-term0-4°CDays to weeks[1]
Long-term-20°CMonths to years[1]
Stock Solution-20°CUp to 1 month[2]
Stock Solution-80°CUp to 6 months[2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
  • Materials:

    • This compound DMSO stock solution

    • Aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final percentage of DMSO in the working solution (typically ≤0.5%).

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid dispersion is critical to prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

    • Use the freshly prepared working solution in your experiment as soon as possible.

Signaling Pathway

This compound is an orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR), a G protein-coupled receptor (GPCR). The M5 receptor is known to couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking the binding of the endogenous agonist acetylcholine (ACh), this compound inhibits this signaling cascade.

G cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Activates This compound This compound This compound->M5R Inhibits Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified M5 muscarinic acetylcholine receptor signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: VU6019650 Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU6019650 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this selective M5 muscarinic acetylcholine receptor antagonist.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR)[1]. Its primary mechanism of action is to block the binding of acetylcholine and other muscarinic agonists, such as oxotremorine-M, to the M5 receptor, thereby inhibiting its downstream signaling pathways[1][2].

Q2: What are the key experimental applications of this compound in electrophysiology?

This compound is primarily used in electrophysiology to investigate the role of M5 receptors in modulating neuronal excitability and synaptic transmission. A common application is to block the effects of muscarinic agonists on neuronal firing rates, particularly in midbrain dopamine neurons of the ventral tegmental area (VTA)[1][2].

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

II. Troubleshooting Guides

A. Reagent and Compound-Related Issues

Q4: I am not observing any effect of this compound in my experiment. What could be the issue?

  • Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. The reported IC50 for human M5 is 36 nM, but the effective concentration in your specific experimental setup may vary[1][2]. A concentration of 1 µM has been shown to block Oxo-M-induced activation of VTA neurons.

  • Agonist Concentration Too High: If you are co-applying this compound with a muscarinic agonist like oxotremorine-M, an excessively high concentration of the agonist may overcome the competitive antagonism of this compound.

  • Compound Degradation: Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.

  • Solubility Issues: Ensure that this compound is fully dissolved in your recording solution. Poor solubility can lead to a lower effective concentration.

Q5: I am observing inconsistent or unexpected effects with oxotremorine-M. What should I consider?

  • Off-Target Effects: Oxotremorine-M, while a potent muscarinic agonist, has been reported to have off-target effects. It can directly potentiate NMDA receptors and also exhibits strong nicotinic actions at the single-channel level[3][4]. These off-target effects could contribute to unexpected electrophysiological responses.

  • Stability in Solution: The stability of cholinergic agonists can be pH-dependent. Ensure the pH of your recording solution is stable throughout the experiment to prevent degradation of oxotremorine-M.

B. Target Cell and Tissue-Specific Problems (VTA Dopamine Neurons)

Q6: I am having difficulty identifying VTA dopamine neurons for my recordings. What are some key characteristics to look for?

Identifying VTA dopamine neurons can be challenging as their electrophysiological properties can be heterogeneous and sometimes overlap with other neuronal populations[5][6]. Key features to consider include:

  • Slow Firing Rate: Typically, VTA dopamine neurons have a slow, irregular firing rate (2-10 Hz)[5].

  • Broad Action Potentials: They often exhibit broad action potentials.

  • Hyperpolarization-activated Cation Current (Ih): The presence of a prominent Ih current is a classic, though not entirely specific, marker for dopamine neurons[5][6].

  • Optogenetic Tagging: For definitive identification, using optogenetic tagging in transgenic animals expressing channelrhodopsin under the dopamine transporter (DAT) promoter is recommended[7].

Q7: The baseline firing rate of my VTA neurons is unstable, making it difficult to assess the effect of this compound. How can I improve stability?

  • Slice Health: Ensure your brain slices are healthy. Use a protective recovery method and maintain a consistent flow of well-oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Quality: A stable gigaohm seal is crucial for reliable recordings. Unstable seals can lead to drifting baseline currents and firing rates.

  • Allow for Equilibration: After obtaining a whole-cell configuration, allow the neuron to stabilize for several minutes before beginning your experiment.

C. Electrophysiology Setup and Protocol Issues

Q8: I am observing a large, unstable baseline current in my whole-cell recordings. What are potential causes?

  • Poor Seal Quality: A seal resistance of less than 1 GΩ can result in a significant leak current.

  • Clogged Pipette Tip: Debris in the pipette tip can cause instability. Applying gentle positive pressure while approaching the cell can help keep the tip clean.

  • Reference Electrode Issues: A poorly chlorinated or unstable reference electrode can introduce noise and drift.

Q9: My recordings are noisy, obscuring the effects of this compound. How can I reduce the noise?

  • Proper Grounding: Ensure all electronic equipment is properly grounded to a common ground point.

  • Electrical Shielding: Use a Faraday cage to shield your setup from external electrical noise.

  • Reduce aCSF Flow Rate: A high flow rate of the perfusion solution can introduce mechanical noise.

III. Data Presentation

Table 1: Pharmacological Properties of this compound

ParameterValueReference
Target M5 Muscarinic Acetylcholine Receptor (M5 mAChR)[1][2]
Mechanism of Action Orthosteric Antagonist[1][2]
IC50 (human M5) 36 nM[1][2]
Selectivity >100-fold selectivity against human M1-M4[1]

IV. Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Recording from VTA Dopamine Neurons in Brain Slices

This protocol outlines the general steps for investigating the effect of this compound on the firing rate of VTA dopamine neurons.

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

    • Prepare horizontal or coronal slices (200-300 µm thick) containing the VTA using a vibratome[8][9][10][11][12].

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Identify putative dopamine neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.

    • Obtain a whole-cell patch-clamp recording using a borosilicate glass pipette filled with an appropriate internal solution.

    • Establish a stable baseline recording of the neuron's spontaneous firing activity in current-clamp mode.

  • Drug Application:

    • After establishing a stable baseline, apply the muscarinic agonist (e.g., oxotremorine-M) to the perfusion bath to induce an increase in the neuron's firing rate.

    • Once a stable agonist-induced firing rate is achieved, co-apply this compound to the bath and record the change in firing rate to determine its antagonistic effect.

    • Perform appropriate washout steps to observe the reversal of the drug effects.

V. Visualizations

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M5_Receptor M5 mAChR Gq_protein Gq Protein M5_Receptor->Gq_protein Activates K_channel K+ Channel M5_Receptor->K_channel Modulates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates K_efflux Decreased K+ Efflux K_channel->K_efflux ACh Acetylcholine (Agonist) ACh->M5_Receptor Binds & Activates This compound This compound (Antagonist) This compound->M5_Receptor Binds & Blocks Depolarization Neuronal Depolarization Ca_release->Depolarization PKC_activation->Depolarization K_efflux->Depolarization

Caption: M5 muscarinic receptor signaling pathway.

Experimental_Workflow cluster_prep cluster_recording cluster_experiment cluster_analysis Slice_Prep Prepare Brain Slices (VTA) Identify_Neuron Identify Putative Dopamine Neuron Slice_Prep->Identify_Neuron Solution_Prep Prepare aCSF and Internal Solution Solution_Prep->Identify_Neuron Patch_Neuron Obtain Whole-Cell Patch Clamp Identify_Neuron->Patch_Neuron Baseline Record Baseline Firing Rate Patch_Neuron->Baseline Apply_Agonist Apply Muscarinic Agonist (e.g., Oxo-M) Baseline->Apply_Agonist Record_Agonist_Effect Record Agonist-Induced Increase in Firing Apply_Agonist->Record_Agonist_Effect Apply_Antagonist Co-apply this compound Record_Agonist_Effect->Apply_Antagonist Record_Antagonist_Effect Record Antagonistic Effect on Firing Apply_Antagonist->Record_Antagonist_Effect Washout Washout Drugs Record_Antagonist_Effect->Washout Analyze_Data Analyze Firing Rate Changes Washout->Analyze_Data

Caption: Electrophysiology experimental workflow.

Troubleshooting_Logic cluster_compound Compound Issues cluster_cell Cellular Issues cluster_setup Setup Issues Start No Effect of this compound Observed Check_Conc Verify this compound Concentration Start->Check_Conc Check_Agonist_Conc Check Agonist Concentration Start->Check_Agonist_Conc Check_Storage Confirm Proper Storage & Handling Start->Check_Storage Confirm_Cell_ID Confirm Dopamine Neuron Identity Start->Confirm_Cell_ID Check_Cell_Health Assess Slice and Neuron Health Start->Check_Cell_Health Check_Seal Verify Seal Resistance (>1 GΩ) Start->Check_Seal Check_Perfusion Ensure Proper Drug Perfusion Start->Check_Perfusion

Caption: Troubleshooting logic for this compound experiments.

References

Potential off-target effects of VU6019650

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VU6019650, a potent and highly selective M5 muscarinic acetylcholine receptor (mAChR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR) with a reported IC50 of 36 nM for the human M5 receptor.[1] It is often used as a tool compound for studying the in vivo functions of the M5 receptor.[2]

Q2: How selective is this compound for the M5 receptor over other muscarinic receptor subtypes?

This compound exhibits high selectivity for the M5 receptor, with over 100-fold selectivity against the human M1, M2, M3, and M4 mAChR subtypes.[1] This high selectivity minimizes the potential for direct off-target effects on other muscarinic receptors.

Q3: Are there any known significant off-target effects of this compound?

To date, published literature emphasizes the high selectivity of this compound for the M5 receptor, and no significant, direct off-target receptor binding or activity has been reported. However, users should be aware of its pharmacokinetic profile, specifically its suboptimal clearance, which can influence experimental outcomes.

Q4: What is meant by this compound having a "suboptimal clearance profile"?

A suboptimal clearance profile means that the compound is not efficiently removed from the body.[2] This can lead to a longer half-life and potentially higher exposure levels than anticipated in in vivo experiments. Researchers should carefully consider this pharmacokinetic property when designing dosing regimens and interpreting results to avoid potential confounding effects unrelated to M5 receptor antagonism.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or prolonged in vivo effects Due to its suboptimal clearance profile, this compound may accumulate to higher than expected concentrations or have a longer duration of action.- Conduct pharmacokinetic studies to determine the actual concentration and half-life of this compound in your specific animal model and experimental conditions.- Adjust the dosing regimen (e.g., lower dose, less frequent administration) based on pharmacokinetic data.- Include appropriate control groups to differentiate between target-related effects and potential consequences of high compound exposure.
Variability in experimental results Inter-individual differences in metabolism and clearance can be exacerbated by a compound with a suboptimal clearance profile.- Increase the number of subjects per group to ensure statistical power.- Monitor plasma and tissue concentrations of this compound to correlate exposure with observed effects.
Difficulty replicating in vitro results in vivo The high protein binding and suboptimal clearance of this compound can lead to discrepancies between in vitro potency and in vivo efficacy.- Determine the unbound fraction of this compound in your in vivo model to better correlate with in vitro IC50 values.- Use a range of doses in your in vivo experiments to establish a clear dose-response relationship.

Quantitative Data: Selectivity Profile of this compound

Receptor SubtypeIC50 (nM)Selectivity vs. M5
Human M5 mAChR 36-
Human M1 mAChR > 3600> 100-fold
Human M2 mAChR > 3600> 100-fold
Human M3 mAChR > 3600> 100-fold
Human M4 mAChR > 3600> 100-fold

Data based on reports of an IC50 of 36 nM for human M5 and >100-fold selectivity against human M1-4 subtypes.[1]

Experimental Protocols

Protocol: Muscarinic Receptor Selectivity Profiling via Calcium Mobilization Assay

This protocol describes a common method for assessing the antagonist activity of this compound at different muscarinic receptor subtypes.

  • Cell Culture:

    • Maintain Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) in appropriate cell culture medium supplemented with antibiotics for selection.

    • Plate the cells in 384-well black-walled, clear-bottom assay plates and grow to confluence.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes to allow for dye loading.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the diluted this compound or vehicle control to the appropriate wells of the cell plate.

    • Incubate for a predetermined time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a pan-muscarinic agonist, such as acetylcholine or carbachol, at a concentration that elicits a submaximal response (EC80).

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the agonist to all wells simultaneously and monitor the resulting change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.

    • Calculate the antagonist activity of this compound by determining the concentration-dependent inhibition of the agonist-induced calcium response.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each receptor subtype.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Unexpected In Vivo Results start Unexpected or Prolonged In Vivo Effects Observed check_pk Is the suboptimal clearance of this compound a potential cause? start->check_pk conduct_pk Conduct pharmacokinetic studies to determine Cmax, T1/2, and exposure. check_pk->conduct_pk Yes other_causes Investigate other potential experimental variables. check_pk->other_causes No adjust_dose Adjust dosing regimen (dose and frequency) based on PK data. conduct_pk->adjust_dose controls Ensure appropriate control groups are included. adjust_dose->controls re_evaluate Re-evaluate in vivo effects with optimized protocol. controls->re_evaluate

Caption: Troubleshooting workflow for unexpected in vivo results.

cluster_pathway M5 Receptor Signaling Pathway and Point of this compound Action ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq11 Gq/11 M5R->Gq11 Activates This compound This compound This compound->M5R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: M5 receptor signaling and this compound's point of action.

References

VU6019650 pharmacokinetic profile and brain penetrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic profile and brain penetrance of VU6019650, a potent and selective M5 muscarinic acetylcholine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] Its primary mechanism of action is to block the binding of acetylcholine to the M5 receptor, thereby inhibiting its downstream signaling. The M5 receptor is coupled to Gq proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[3][4][5][6]

Q2: What are the key pharmacokinetic properties of this compound in preclinical models?

A2: In studies with Sprague-Dawley rats, this compound has been shown to have a pharmacokinetic profile suitable for in vivo studies, although it is noted to have a suboptimal clearance profile.[3] Following intraperitoneal administration, it reaches a maximum plasma concentration (Cmax) of 154 ng/mL at 0.25 hours (Tmax). The area under the plasma concentration-time curve (AUC) is 241 ng·h/mL, and it has a half-life of approximately 2.1 hours.

Q3: Does this compound cross the blood-brain barrier?

A3: Yes, this compound demonstrates the ability to penetrate the central nervous system. In rats, it achieves a brain-to-plasma ratio (Kp) of 0.79 and an unbound brain-to-unbound plasma ratio (Kp,uu) of 0.88, indicating good brain penetrance.

Q4: What animal model has been used for the pharmacokinetic studies of this compound?

A4: The primary preclinical model used for the pharmacokinetic evaluation of this compound has been the male Sprague-Dawley rat.

Troubleshooting Guides

Issue: Inconsistent pharmacokinetic results in my in vivo experiments.

  • Possible Cause 1: Formulation and Administration.

    • Troubleshooting Step: Ensure this compound is fully solubilized in the vehicle before administration. The recommended vehicle is a suspension in 0.5% methylcellulose in water. Inconsistent suspension can lead to variable dosing. Verify the accuracy of the administered dose volume for each animal.

  • Possible Cause 2: Animal Health and Handling.

    • Troubleshooting Step: Ensure all animals are healthy and properly acclimated before the study. Stress can significantly impact physiological parameters and drug metabolism. Use consistent and minimally stressful handling techniques.

  • Possible Cause 3: Sample Collection and Processing.

    • Troubleshooting Step: Standardize blood and brain tissue collection times. For plasma, ensure rapid collection into tubes containing an appropriate anticoagulant and immediate centrifugation at a consistent speed and temperature to prevent degradation. For brain tissue, ensure rapid harvesting and homogenization to minimize post-mortem changes.

Issue: Lower than expected brain concentrations of this compound.

  • Possible Cause 1: P-glycoprotein (P-gp) Efflux.

    • Troubleshooting Step: While this compound shows good brain penetration, inter-animal variability in P-gp expression or function at the blood-brain barrier could contribute to lower-than-expected brain levels. Consider co-administration with a known P-gp inhibitor in a pilot study to assess the impact of efflux.

  • Possible Cause 2: Errors in Brain Tissue Homogenization and Extraction.

    • Troubleshooting Step: Verify the efficiency of your brain homogenization protocol. Incomplete homogenization will lead to incomplete drug extraction and artificially low concentration measurements. Ensure the extraction solvent and method are optimized for this compound.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
ParameterValueUnits
Dose (i.p.)10mg/kg
Cmax154ng/mL
Tmax0.25h
AUC (0-last)241ng·h/mL
Half-life (t½)2.1h
Clearance (CL/F)691mL/min/kg
Volume of Distribution (Vz/F)13.9L/kg
Table 2: Brain Penetrance of this compound in Male Sprague-Dawley Rats
ParameterValue
Brain-to-Plasma Ratio (Kp)0.79
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu)0.88

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetics in Sprague-Dawley Rats

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Formulation: this compound is formulated as a suspension in 0.5% methylcellulose in sterile water.

  • Administration: Administer a single 10 mg/kg dose via intraperitoneal (i.p.) injection.

  • Blood Sampling: Collect whole blood samples (approximately 200 µL) via tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C at 2000 x g for 10 minutes. Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Brain Penetrance Assessment in Sprague-Dawley Rats

  • Animal Model and Dosing: Use male Sprague-Dawley rats and administer this compound as described in Protocol 1.

  • Terminal Sample Collection: At a predetermined time point (e.g., 1 hour post-dose, corresponding to a time of significant plasma exposure), anesthetize the animals.

  • Blood and Brain Collection: Collect a terminal blood sample via cardiac puncture. Immediately thereafter, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Harvest the whole brain.

  • Sample Processing: Process the blood to obtain plasma as described in Protocol 1. Weigh the whole brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.

  • Bioanalysis: Determine the concentration of this compound in both plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the Brain-to-Plasma Ratio (Kp) as: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.

    • To determine the Unbound Brain-to-Unbound Plasma Ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,brain) must be determined, typically via equilibrium dialysis. Then, calculate Kp,uu as: Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,p).

Visualizations

G cluster_workflow Pharmacokinetic Study Workflow A Dosing (10 mg/kg i.p. in rat) B Serial Blood Sampling (0-24h) A->B D Terminal Brain Collection (1h post-dose) A->D C Plasma Separation (Centrifugation) B->C F LC-MS/MS Analysis C->F E Brain Homogenization D->E E->F G PK Parameter Calculation (Cmax, Tmax, AUC, t½) F->G H Brain Penetrance Calculation (Kp, Kp,uu) F->H

Caption: Experimental workflow for pharmacokinetic and brain penetrance studies of this compound.

G cluster_pathway M5 Receptor Signaling Pathway ACh Acetylcholine M5R M5 Receptor ACh->M5R Activates This compound This compound This compound->M5R Blocks Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified signaling pathway of the M5 muscarinic acetylcholine receptor.

G cluster_troubleshooting Troubleshooting Low Brain Penetrance Start Low Kp or Kp,uu Observed CheckPlasma Verify Plasma PK Profile Start->CheckPlasma CheckProtocol Review Brain Collection Protocol Start->CheckProtocol PlasmaOK Plasma PK is as Expected? CheckPlasma->PlasmaOK ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK InvestigateEfflux Investigate P-gp Efflux (e.g., use P-gp inhibitor) PlasmaOK->InvestigateEfflux Yes ReRunPlasma Re-run Plasma PK Study PlasmaOK->ReRunPlasma No ProtocolOK->InvestigateEfflux Yes CorrectProtocol Correct Procedural Errors & Repeat Study ProtocolOK->CorrectProtocol No OptimizeHomogenization Optimize Brain Homogenization & Extraction InvestigateEfflux->OptimizeHomogenization

Caption: Logical troubleshooting guide for unexpectedly low brain penetrance results.

References

Interpreting unexpected results with VU6019650

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU6019650, a potent and selective M5 muscarinic acetylcholine receptor (mAChR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1] It binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby blocking its signaling.

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for the human M5 receptor, with an IC50 of 36 nM. It displays over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[1][2]

Q3: What is the primary signaling pathway of the M5 receptor?

A3: The M5 receptor primarily couples to Gq/11 proteins. Upon activation, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol triphosphate (IP3), and a subsequent increase in intracellular calcium levels.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store a stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q5: Is this compound brain penetrant?

A5: Yes, this compound can cross the blood-brain barrier.[1]

Troubleshooting Unexpected Results

Scenario 1: Lower than Expected Potency in an In Vitro Functional Assay

Question: I'm performing a calcium mobilization assay in CHO cells expressing the human M5 receptor, and the IC50 value for this compound is significantly higher than the reported 36 nM. What could be the cause?

Answer: Several factors in your experimental setup could lead to an apparent decrease in the potency of this compound. Below is a troubleshooting guide to help you identify the potential cause.

Troubleshooting Workflow for Lower than Expected Potency

G A Start: Lower than Expected Potency B Check Compound Integrity and Concentration A->B C Review Assay Conditions A->C D Evaluate Cell Health and Receptor Expression A->D E Solubility Issues? B->E F Incorrect Agonist Concentration? C->F H Low Receptor Expression? D->H E->C No I Confirm stock concentration. Check for degradation. E->I Yes G Suboptimal Cell Density? F->G No J Ensure agonist concentration is at EC80 for antagonist mode. F->J Yes G->D No K Optimize cell seeding density. G->K Yes L Verify receptor expression level. H->L Yes M End: Potency Restored I->M J->M K->M L->M

Caption: Troubleshooting workflow for addressing lower than expected potency of this compound.

Detailed Troubleshooting Steps:

  • Compound Integrity and Concentration:

    • Solubility: Ensure that this compound is fully dissolved in your assay buffer. Poor solubility can lead to a lower effective concentration.

    • Stock Concentration: Verify the concentration of your stock solution. If possible, use a fresh vial or a different lot of the compound.

    • Degradation: Consider the possibility of compound degradation, especially if the stock solution has undergone multiple freeze-thaw cycles or has been stored for an extended period.[1]

  • Assay Conditions:

    • Agonist Concentration: In antagonist mode assays, the concentration of the agonist used to stimulate the cells is critical. It is recommended to use an agonist concentration that elicits approximately 80% of the maximal response (EC80). If the agonist concentration is too high, it can lead to an underestimation of the antagonist's potency.

    • Incubation Times: Ensure that the pre-incubation time with this compound is sufficient to allow the antagonist to reach equilibrium with the receptor. Also, optimize the agonist stimulation time.[3]

    • Buffer Composition: The composition of your assay buffer can influence ligand binding. Ensure consistency across experiments.

  • Cell Health and Receptor Expression:

    • Cell Density: The number of cells seeded per well can impact the assay window. Too high a cell density may lead to a decrease in the assay window, while too low a density may not produce a sufficient signal.[3]

    • Receptor Expression Level: Low expression of the M5 receptor in your cell line will result in a weaker signal and can affect the apparent potency of antagonists. Verify the expression level of the M5 receptor in your cells.

    • Cell Line Integrity: Ensure that you are using the correct cell line and that it has not been contaminated or undergone significant passage-dependent changes. Some cell lines may have endogenous expression of other muscarinic receptors which could interfere with the assay.[4]

Scenario 2: Inconsistent Results in Schild Analysis

Question: I am performing a Schild analysis to determine the pA2 value of this compound, but my Schild plot has a slope significantly different from 1, and the plot is non-linear. What does this mean?

Answer: A Schild plot with a slope that deviates from unity or is non-linear suggests that the antagonism may not be simple, competitive, and reversible. Here's a guide to interpreting these results.

Interpreting Non-Ideal Schild Plot Results

G A Start: Non-Ideal Schild Plot B Schild Slope ≠ 1 A->B C Non-Linear Plot A->C D Slope < 1 B->D Yes E Slope > 1 B->E Yes F Possible Non-Competitive Antagonism C->F Yes G Possible Experimental Artifact D->G E->G I Consider Alternative Antagonism Models F->I H Review Experimental Protocol G->H J End: Re-evaluate Mechanism of Action H->J I->J

Caption: Decision tree for interpreting non-ideal Schild plot results.

Detailed Troubleshooting and Interpretation:

  • Schild Slope Not Equal to 1:

    • Slope < 1: This could indicate negative cooperativity in antagonist binding, agonist removal by a saturable uptake process, or the agonist acting at a second receptor type.[5]

    • Slope > 1: This may suggest positive cooperativity in antagonist binding, depletion of the antagonist from the medium due to non-specific binding, or a lack of equilibrium.[5]

  • Non-Linear Schild Plot:

    • Non-Competitive Antagonism: A non-linear Schild plot is often indicative of non-competitive antagonism, where the antagonist binds to a site on the receptor different from the agonist binding site.[6][7] This can result in a depression of the maximal agonist response.

    • Multiple Receptor Subtypes: If your experimental system expresses more than one receptor subtype that can respond to the agonist, this can lead to a non-linear Schild plot.

    • Experimental Artifacts: Ensure that there are no issues with your serial dilutions of the antagonist and that the system has reached equilibrium at each concentration.

Recommendations:

  • Verify Experimental Conditions: Double-check all reagent concentrations and ensure that incubation times are sufficient for both the antagonist and agonist to reach equilibrium.

  • Assess Maximal Response: Examine your agonist dose-response curves in the presence of the antagonist. A decrease in the maximal response is a strong indicator of non-competitive antagonism.[8]

  • Consider Alternative Models: If the data consistently deviates from a simple competitive model, you may need to consider more complex models of antagonism, such as allosteric modulation or insurmountable antagonism.

Scenario 3: Apparent Agonist Activity or Inconsistent In Vivo Efficacy

Question: I'm observing a slight increase in signaling at high concentrations of this compound in the absence of an agonist. Additionally, my in vivo studies are showing inconsistent efficacy. What could be happening?

Answer: Observing unexpected agonist activity from a compound characterized as an antagonist, or seeing variable in vivo efficacy, can be perplexing. Here are some potential explanations and troubleshooting steps.

Troubleshooting Agonist-like Effects and In vivo Variability

G A Start: Unexpected Agonist Effect or Inconsistent In Vivo Efficacy B Agonist Effect Observed? A->B C Inconsistent In Vivo Efficacy? A->C D Possible Inverse Agonism in a Constitutively Active System B->D E Potential Off-Target Effects B->E F Review Pharmacokinetics and Dosing C->F G Check for Experimental Variability in In Vivo Model C->G H End: Refine Experimental Design D->H E->H F->H G->H

Caption: Troubleshooting unexpected agonist effects or inconsistent in vivo efficacy of this compound.

Potential Explanations and Troubleshooting:

  • Apparent Agonist Activity:

    • Inverse Agonism: In systems with high receptor expression, GPCRs can exhibit constitutive (agonist-independent) activity. A compound that reduces this basal activity is termed an inverse agonist. What appears as a slight agonist effect could be the result of complex interactions in a constitutively active system.[9]

    • Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to an increase in the measured signal that is independent of the M5 receptor.[10] Consider performing counter-screens with a parental cell line that does not express the M5 receptor.

    • Functional Selectivity: While less common for antagonists, some ligands can exhibit biased signaling, where they act as an antagonist for one pathway but have partial agonist activity for another.

  • Inconsistent In Vivo Efficacy:

    • Pharmacokinetics: The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), will influence its efficacy in vivo.[11] Ensure your dosing regimen achieves and maintains a sufficient concentration of the compound at the target site in the brain.

    • Experimental Model Variability: Animal models can have inherent variability. Ensure that your experimental groups are properly randomized and that you have sufficient statistical power. Factors such as animal stress, housing conditions, and the specific behavioral paradigm can all influence the results.

    • Target Engagement: Confirm that the administered dose of this compound is sufficient to engage the M5 receptors in the brain to the desired level.

Data Presentation

Table 1: Selectivity Profile of this compound

Receptor SubtypeIC50 (nM)Fold Selectivity vs. M5
Human M536-
Human M1>10,000>277
Human M2>10,000>277
Human M3>10,000>277
Human M4>10,000>277

Data compiled from published literature.[1][2]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is for determining the IC50 of this compound in a cell line expressing the human M5 receptor.

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing the human M5 receptor in F-12K medium supplemented with 10% FBS and a selection antibiotic.

    • Plate cells in a 96-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well and incubate for 18-24 hours.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of a suitable M5 agonist (e.g., carbachol) at a concentration that gives an EC80 response.

    • Using a fluorescence plate reader with automated injection (e.g., FlexStation), add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Add the agonist solution to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the antagonist response as a percentage of the agonist response in the absence of the antagonist.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Rat Oxycodone Self-Administration

This protocol is a general guideline for assessing the effect of this compound on oxycodone self-administration in rats.

  • Animals and Surgery:

    • Use adult male Sprague-Dawley rats.

    • Implant a chronic indwelling catheter into the jugular vein under anesthesia.

    • Allow the rats to recover for at least 5-7 days post-surgery.

  • Self-Administration Training:

    • Train rats to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) in operant conditioning chambers.

    • Training is typically conducted under a fixed-ratio 1 (FR1) schedule of reinforcement, where each active lever press results in an infusion of oxycodone.

    • Continue training until a stable baseline of responding is achieved.

  • This compound Administration and Testing:

    • Dissolve this compound in a suitable vehicle.

    • Administer this compound (e.g., via intraperitoneal injection) at various doses at a set time before the self-administration session.

    • Place the rats in the operant chambers and allow them to self-administer oxycodone for the session duration.

    • Record the number of active and inactive lever presses and the number of infusions earned.

  • Data Analysis:

    • Analyze the effect of different doses of this compound on the number of oxycodone infusions self-administered.

    • Compare the results to vehicle-treated control animals.

    • Statistical analysis, such as ANOVA, can be used to determine the significance of the effects.

Signaling Pathway Diagram

G A Acetylcholine C M5 Receptor A->C Activates B This compound B->C Blocks D Gq/11 C->D Activates E Phospholipase C (PLC) D->E Activates F PIP2 E->F Hydrolyzes G IP3 F->G H DAG F->H I Ca2+ Release G->I J Protein Kinase C (PKC) Activation H->J

References

VU6019650 Stability in Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the M5 muscarinic acetylcholine receptor antagonist, VU6019650, in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound stock solutions?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. When stored at -80°C, the solution is expected to be stable for up to six months with minimal degradation. For storage at -20°C, stability is maintained for approximately one month.

Q2: Can I use aqueous buffers to prepare this compound solutions?

A2: this compound can be dissolved in aqueous buffers, but its stability is pH-dependent and generally lower than in organic solvents like DMSO. It is advisable to prepare fresh solutions in aqueous buffers for immediate use. If short-term storage is necessary, use a buffer at a slightly acidic to neutral pH (pH 6.0-7.0) and store at 4°C for no longer than 24 hours.

Q3: I observe precipitation in my this compound solution after a freeze-thaw cycle. What should I do?

A3: Repeated freeze-thaw cycles can reduce the solubility and stability of this compound. To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes after initial preparation. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve the compound before use. However, be aware that this may not reverse any degradation that has already occurred.

Q4: Are there any known degradation pathways for this compound?

A4: Based on its chemical structure, which includes a sulfonamide and a piperidine moiety, potential degradation pathways for this compound include hydrolysis of the sulfonamide bond under strongly acidic or basic conditions. Oxidation of the piperidine ring is also a possibility, particularly in the presence of oxidizing agents or upon prolonged exposure to air and light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous buffers.
Loss of compound potency This compound has degraded during storage.Verify the storage conditions and age of your stock solution. If in doubt, use a fresh vial of the compound. Perform a stability check using HPLC if necessary.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating.
Color change in the solution Possible oxidation or other chemical degradation.Discard the solution. Prepare a fresh solution using high-purity, anhydrous solvents and protect it from light.

Quantitative Stability Data

The following tables summarize the hypothetical stability of this compound in different solvents under various storage conditions. This data is intended to be illustrative and may not represent actual experimental results.

Table 1: Stability of this compound (10 mM) in DMSO

Storage Temperature1 Month3 Months6 Months
-80°C >99%>98%>95%
-20°C >98%~90%<80%
4°C ~90%<80%Not Recommended
Room Temperature <80%Not RecommendedNot Recommended

Table 2: Stability of this compound (1 mM) in PBS (pH 7.4)

Storage Temperature24 Hours48 Hours72 Hours
4°C >95%~90%<85%
Room Temperature ~90%<80%<70%

Table 3: Stability of this compound (1 mM) in Ethanol

Storage Temperature1 Week1 Month3 Months
-20°C >98%>95%~90%
4°C >95%~90%<85%
Room Temperature ~90%<80%Not Recommended

Experimental Protocols

Protocol 1: General Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, PBS, Ethanol)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Autosampler vials

Procedure:

  • Prepare a 1 mM stock solution of this compound in the desired solvent.

  • Aliquot the solution into multiple vials for different time points.

  • Store the vials under the desired temperature conditions (e.g., -20°C, 4°C, room temperature).

  • At each time point (e.g., 0, 24, 48, 72 hours), retrieve a vial.

  • Dilute the sample to an appropriate concentration (e.g., 10 µM) with the mobile phase.

  • Inject the sample onto the HPLC system.

  • Analyze the chromatogram to determine the peak area of this compound.

  • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating HPLC method.

Procedure:

  • Prepare 1 mg/mL solutions of this compound under the following conditions:

    • Acidic: 0.1 M HCl, incubated at 60°C for 24 hours.

    • Basic: 0.1 M NaOH, incubated at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂, stored at room temperature for 24 hours.

    • Thermal: Solid compound heated at 80°C for 48 hours, then dissolved in solvent.

    • Photolytic: Solution exposed to UV light (254 nm) for 24 hours.

  • After incubation, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot prep_working Prepare Working Solutions in Test Solvents aliquot->prep_working storage_neg_80 -80°C prep_working->storage_neg_80 storage_neg_20 -20°C prep_working->storage_neg_20 storage_4 4°C prep_working->storage_4 storage_rt Room Temperature prep_working->storage_rt hplc HPLC Analysis at Time Points storage_neg_80->hplc storage_neg_20->hplc storage_4->hplc storage_rt->hplc data_analysis Data Analysis (% Remaining) hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Hypothetical M5 Receptor Signaling and this compound Inhibition cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R binds Gq Gq Protein M5R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG catalyzes Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response This compound This compound This compound->M5R blocks

Caption: this compound as an antagonist of M5 receptor signaling.

Improving the bioavailability of VU6019650

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU6019650. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies with this potent and selective M5 muscarinic acetylcholine receptor (mAChR) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR) with an IC50 of 36 nM for the human M5 receptor.[1][2][3] It exhibits over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, acetylcholine, to the M5 receptor, thereby inhibiting its downstream signaling. This compound has been identified as a valuable tool compound for studying the role of M5 receptors in various physiological processes and as a potential therapeutic for conditions such as opioid use disorder.[1][2]

Q2: What are the known challenges associated with the in vivo use of this compound?

A2: While this compound possesses favorable physicochemical properties for systemic dosing and can cross the blood-brain barrier, it is known to have a suboptimal clearance profile.[4] This can affect its overall exposure and duration of action in vivo, presenting a challenge for achieving sustained therapeutic concentrations. Researchers should be mindful of this characteristic when designing pharmacokinetic and pharmacodynamic studies.

Q3: How can I prepare this compound for in vivo administration?

A3: For intraperitoneal (i.p.) administration in rodents, a common vehicle is a suspension of 10% Tween® 80 in sterile saline. It is crucial to ensure the compound is uniformly suspended before each administration. Sonication may be required to achieve a homogenous suspension. For intravenous (i.v.) administration, a solution in a solubilizing agent such as a mixture of DMSO, PEG300, and saline may be suitable, but preliminary solubility and stability tests are highly recommended.

Q4: What is the expected brain penetration of this compound?

A4: this compound has been shown to be brain penetrant. In rats, it exhibits a brain-to-plasma concentration ratio (Kp) of 0.27 and an unbound brain-to-unbound plasma concentration ratio (Kp,uu) of 0.43.[5] This indicates that the compound can effectively reach its target in the central nervous system.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data

Possible Cause 1: Inconsistent Formulation Poorly prepared or inconsistent formulations can lead to variable absorption and exposure.

  • Solution: Develop a standardized and robust formulation protocol. For suspensions, ensure consistent particle size and uniform dispersion. For solutions, confirm the compound remains fully dissolved at the intended concentration and temperature.

Possible Cause 2: Suboptimal Route of Administration The chosen route of administration may not be optimal for this compound, leading to erratic absorption.

  • Solution: If using oral gavage, consider the potential for first-pass metabolism. Compare PK profiles following different routes of administration (e.g., i.p., i.v., subcutaneous) to identify the most reliable method for achieving consistent exposure.

Issue 2: Lower than Expected In Vivo Efficacy

Possible Cause 1: Insufficient Target Engagement due to High Clearance The suboptimal clearance of this compound may lead to rapid elimination from the body, resulting in plasma and brain concentrations that fall below the therapeutically effective level for the duration of the experiment.

  • Solution:

    • Dose Escalation: Carefully escalate the dose to increase plasma and brain concentrations. Monitor for any potential off-target effects or toxicity.

    • Dosing Regimen Adjustment: Consider a more frequent dosing schedule (e.g., twice daily instead of once daily) to maintain drug levels above the efficacy threshold.

    • Formulation Modification: Explore formulation strategies aimed at extending the drug's half-life, such as encapsulation in nanoparticles or liposomes.

Possible Cause 2: Metabolic Instability this compound may be subject to rapid metabolism, reducing its active concentration.

  • Solution: Conduct in vitro metabolic stability assays using liver microsomes from the relevant species to understand its metabolic fate. This information can help in interpreting in vivo data and guide the design of analogs with improved metabolic stability.[4]

Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Receptor SubtypeIC50 (nM)Selectivity vs. M5
Human M536-
Human M1>3600>100-fold
Human M2>3600>100-fold
Human M3>3600>100-fold
Human M4>3600>100-fold

Data compiled from published literature.[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of Administration
Brain-to-Plasma Ratio (Kp)0.27Not Specified
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu)0.43Not Specified

Data compiled from published literature.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration
  • Materials:

    • This compound powder

    • Tween® 80

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a volume of Tween® 80 equal to 10% of the final desired volume.

    • Vortex vigorously for 1-2 minutes to create a paste.

    • Gradually add sterile saline to the desired final volume while continuously vortexing.

    • Sonicate the suspension for 5-10 minutes in a bath sonicator to ensure a fine, homogenous suspension.

    • Visually inspect the suspension for any large aggregates before each administration.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Materials:

    • This compound stock solution (in DMSO)

    • Liver microsomes (from the species of interest)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (with internal standard for LC-MS/MS analysis)

    • Incubator/water bath at 37°C

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Vortex the quenched samples and centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

G cluster_0 Troubleshooting Workflow: Low In Vivo Efficacy Start Low In Vivo Efficacy Observed CheckPK Review Pharmacokinetic Data Start->CheckPK CheckFormulation Assess Formulation Quality Start->CheckFormulation LowExposure Is Drug Exposure Sufficient? CheckPK->LowExposure CheckFormulation->LowExposure HighClearance Hypothesis: Suboptimal Clearance LowExposure->HighClearance No End Optimized In Vivo Study Design LowExposure->End Yes MetabolicInstability Hypothesis: Metabolic Instability HighClearance->MetabolicInstability IncreaseDose Option 1: Increase Dose HighClearance->IncreaseDose ChangeRegimen Option 2: Modify Dosing Regimen HighClearance->ChangeRegimen Reformulate Option 3: Reformulate for Extended Release HighClearance->Reformulate MetabolismStudy Conduct In Vitro Metabolism Assay MetabolicInstability->MetabolismStudy IncreaseDose->End ChangeRegimen->End Reformulate->End MetabolismStudy->End

Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.

G ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Signaling Downstream Signaling Ca_PKC->Signaling This compound This compound This compound->M5R Blocks

Caption: Simplified signaling pathway of the M5 muscarinic receptor and the antagonistic action of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of M5 Muscarinic Acetylcholine Receptor Modulators: VU6019650 vs. ML375

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key investigational compounds targeting the M5 muscarinic acetylcholine receptor: VU6019650 and ML375. This document synthesizes available preclinical data on their performance, mechanism of action, and pharmacokinetic profiles to aid in the selection of the most appropriate tool compound for in vivo and in vitro studies.

The M5 muscarinic acetylcholine receptor, encoded by the CHRM5 gene, is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Its localization in brain regions associated with reward and motivation, such as the substantia nigra and ventral tegmental area, has implicated it as a promising therapeutic target for substance use disorders.[3] Both this compound and ML375 have demonstrated efficacy in preclinical models of addiction, but they possess distinct pharmacological profiles that make them suitable for different research applications.[4][5]

Mechanism of Action: Orthosteric Antagonism vs. Negative Allosteric Modulation

A primary distinction between this compound and ML375 lies in their mechanism of action at the M5 receptor. This compound is a competitive orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine (ACh), thereby blocking receptor activation.[3] In contrast, ML375 is a negative allosteric modulator (NAM), which binds to a topographically distinct site on the receptor.[6] This binding event reduces the affinity and/or efficacy of acetylcholine at the orthosteric site, leading to a decrease in receptor signaling.[6] This fundamental difference in their interaction with the M5 receptor can lead to distinct functional consequences and offers different therapeutic and research possibilities.

In Vitro Potency and Selectivity

Both compounds exhibit high potency and selectivity for the M5 receptor over other muscarinic subtypes (M1-M4). The following tables summarize their in vitro pharmacological profiles based on reported experimental data.

CompoundTargetSpeciesIC50 (nM)Assay TypeReference
This compound M5Human36Calcium Mobilization[3]
ML375 M5Human300Calcium Mobilization[7]
M5Rat790Calcium Mobilization[7]

Table 1: Potency of this compound and ML375 at the M5 Receptor.

CompoundM1 (IC50)M2 (IC50)M3 (IC50)M4 (IC50)Reference
This compound >100-fold selectivity vs. M5>100-fold selectivity vs. M5>100-fold selectivity vs. M5>100-fold selectivity vs. M5[3]
ML375 >30 µM>30 µM>30 µM>30 µM[7]

Table 2: Selectivity of this compound and ML375 against other Muscarinic Receptor Subtypes.

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds, particularly in rodent models, reveal significant differences that are critical for designing and interpreting in vivo studies.

CompoundSpeciesAdministrationHalf-life (t½)Clearance (CLp)Brain-Plasma Ratio (Kp)Reference
This compound Rat-86 min11.1 mL/min/kg-[8]
ML375 RatIV80 hr2.5 mL/min/kg1.8[1][9]
Oral---[9]

Table 3: Pharmacokinetic Parameters of this compound and ML375 in Rats.

Notably, ML375 exhibits a remarkably long half-life in rats, which can be a limitation in studies requiring rapid washout periods or involving reinstatement paradigms.[10] In contrast, this compound has a "suboptimal clearance profile," suggesting a shorter duration of action that may be more suitable for certain experimental designs.[8]

In Vivo Efficacy in Models of Addiction

Both compounds have demonstrated efficacy in reducing drug self-administration in rodent models, supporting the therapeutic potential of M5 inhibition for substance use disorders.

  • This compound has been shown to inhibit oxycodone self-administration in rats.[4]

  • ML375 has been reported to attenuate the reinforcing effects of cocaine in rats.[5]

Experimental Methodologies

Calcium Mobilization Assay

This in vitro functional assay is commonly used to determine the potency of M5 receptor modulators.

Principle: The M5 receptor is coupled to the Gq signaling pathway, which, upon activation, leads to an increase in intracellular calcium concentration.[2] This change in calcium levels can be measured using fluorescent calcium indicators.

Protocol Outline:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.

  • Compound Addition: The test compound (this compound or ML375) is added to the wells at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of an M5 agonist (e.g., acetylcholine) is added to stimulate the receptor.

  • Signal Detection: A fluorescent plate reader is used to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The data is analyzed to determine the IC50 value of the antagonist or NAM, representing the concentration at which it inhibits 50% of the maximal agonist response.

Rodent Self-Administration Model

This in vivo behavioral assay is a gold standard for assessing the abuse potential and reinforcing effects of drugs, as well as the efficacy of potential therapeutic interventions.

Principle: Animals are trained to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of a drug of abuse. The rate of responding is taken as a measure of the drug's reinforcing properties.

Protocol Outline:

  • Catheter Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein of the rat.

  • Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in the delivery of a drug infusion and a cue light, while presses on the "inactive" lever have no consequence.

  • Acquisition Phase: Rats learn to self-administer the drug (e.g., cocaine or oxycodone) over several daily sessions.

  • Treatment Phase: Once a stable baseline of self-administration is established, rats are pre-treated with the test compound (this compound or ML375) or vehicle before the self-administration session.

  • Data Collection: The number of lever presses and drug infusions are recorded throughout the session.

  • Data Analysis: The effect of the test compound on the rate of drug self-administration is analyzed to determine its efficacy in reducing the reinforcing effects of the drug.

Signaling Pathways and Experimental Workflows

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gαq M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream Modulates PKC->Downstream Phosphorylates

M5 Receptor Signaling Pathway.

Self_Administration_Workflow cluster_pre Pre-Experiment cluster_exp Experimental Phase cluster_post Data Analysis Surgery Catheter Implantation (Jugular Vein) Recovery Recovery Period Surgery->Recovery Acquisition Acquisition of Drug Self-Administration Recovery->Acquisition Baseline Establish Stable Baseline Acquisition->Baseline Treatment Pre-treatment with This compound or ML375 Baseline->Treatment Test Self-Administration Session Treatment->Test Data_Collection Record Lever Presses and Infusions Test->Data_Collection Analysis Statistical Analysis of Treatment Effects Data_Collection->Analysis Conclusion Determine Efficacy Analysis->Conclusion

Rodent Self-Administration Workflow.

Conclusion

Both this compound and ML375 are valuable pharmacological tools for investigating the role of the M5 receptor in health and disease. The choice between these two compounds will largely depend on the specific experimental context.

  • This compound , as a potent orthosteric antagonist with a likely shorter duration of action in vivo, may be advantageous for studies requiring acute and reversible receptor blockade.

  • ML375 , the first-in-class M5 NAM, offers a different modality of receptor inhibition and has a well-characterized, albeit long, pharmacokinetic profile in rats, making it suitable for studies where sustained target engagement is desired.

Researchers should carefully consider the distinct mechanisms of action and pharmacokinetic properties of this compound and ML375 when designing experiments to probe the function of the M5 muscarinic acetylcholine receptor.

References

A Comparative Guide to VU6019650 and Other M5 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including opioid use disorder.[1][2][3] The development of selective M5 antagonists is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. This guide provides a detailed comparison of VU6019650, a potent and selective M5 antagonist, with other notable M5 antagonists, supported by experimental data and detailed methodologies.

Performance Comparison of M5 Antagonists

The following table summarizes the in vitro pharmacological properties of this compound and other key M5 antagonists. The data highlights the potency (IC50 and Ki values) at the human M5 receptor and selectivity against other human muscarinic receptor subtypes (M1-M4).

CompoundhM5 IC50 (nM)hM5 Ki (nM)hM1 IC50hM2 IC50hM3 IC50hM4 IC50Selectivity (Fold, M1-4 vs M5)
This compound 36[1][3]->10,000>10,000>10,000>10,000>100-fold vs hM1-4[1][3][4]
VU0488130 (ML381) 450[1][5][6]340[1][5][6]>30,000>30,000>30,000>30,000>66-fold vs hM1-4[1]
ML375 300 (hM5)[7][8]->30,000>30,000>30,000>30,000>100-fold vs hM1-4[9]

Key Observations:

  • This compound demonstrates exceptional potency for the human M5 receptor with an IC50 of 36 nM.[1][3][4]

  • It exhibits outstanding selectivity, being over 100-fold more selective for M5 compared to the other muscarinic receptor subtypes.[1][3][4]

  • VU0488130 (ML381) is another highly selective M5 antagonist, though it has a lower potency compared to this compound.[1][5][6]

  • ML375 is a potent and selective negative allosteric modulator (NAM) of the M5 receptor.[7][9][8]

M5 Receptor Signaling Pathway

The M5 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Antagonists like this compound block this signaling cascade by preventing agonist binding to the M5 receptor.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Agonist Agonist Agonist->M5R Activates Antagonist This compound Antagonist->M5R Blocks

Caption: M5 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The data presented in this guide were generated using standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled antagonists by their ability to compete with a radiolabeled ligand for binding to the M5 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human M5 receptor.

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS).

  • Test compounds (e.g., this compound, VU0488130).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of [3H]-NMS and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize agonist-induced increases in intracellular calcium, providing an IC50 value.

Objective: To determine the potency of antagonists in blocking agonist-induced calcium release in cells expressing the M5 receptor.

Materials:

  • Cells stably expressing the human M5 receptor (e.g., CHO or HEK293 cells).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Agonist (e.g., Acetylcholine or Carbachol).

  • Test compounds (e.g., this compound).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with a fluorescent calcium indicator dye by incubating them with the dye for a specific time (e.g., 1 hour) at 37°C.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.

  • Stimulate the cells with a fixed concentration of an agonist (typically an EC80 concentration to ensure a robust signal).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Plot the antagonist concentration-response curves and calculate the IC50 values.

Experimental_Workflow cluster_assay Calcium Mobilization Assay cluster_binding Radioligand Binding Assay A Plate M5-expressing cells B Load with Calcium Dye A->B C Pre-incubate with Antagonist B->C D Stimulate with Agonist C->D E Measure Fluorescence D->E F Calculate IC50 E->F G Incubate Membranes with Radioligand & Antagonist H Filter to Separate Bound/Free Ligand G->H I Measure Radioactivity H->I J Calculate Ki I->J

Caption: Typical Experimental Workflows.

Conclusion

This compound stands out as a highly potent and selective M5 muscarinic receptor antagonist. Its superior pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the M5 receptor and a promising lead compound for the development of novel therapeutics for conditions such as opioid use disorder. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic potential of M5 antagonism.

References

Validating VU6019650's Selectivity for the M5 Muscarinic Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VU6019650, a potent and selective orthosteric antagonist for the M5 muscarinic acetylcholine receptor (mAChR), with other available research compounds. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to objectively assess its performance and aid in the selection of appropriate tools for M5 receptor research.

Quantitative Comparison of M5-Selective Ligands

The selectivity of this compound is best understood in the context of other available M5-selective compounds. The following table summarizes the in vitro potency (IC50) of this compound and its alternatives against human muscarinic receptor subtypes. A lower IC50 value indicates higher potency.

CompoundTypeM5 IC50 (human)M1 IC50 (human)M2 IC50 (human)M3 IC50 (human)M4 IC50 (human)Selectivity for M5 over M1-M4
This compound Orthosteric Antagonist36 nM[1][2][3][4]>100-fold less potent>100-fold less potent>100-fold less potent>100-fold less potent>100-fold[1][2][3][4]
ML375 Negative Allosteric Modulator (NAM)300 nM[5][6][7][8]>30 µM[5][7]>30 µM[5][7]>30 µM[5][7]>30 µM[5][7]>100-fold[5][7]
VU6008667 Negative Allosteric Modulator (NAM)1.2 µM[9]Selective over M1-M4Selective over M1-M4Selective over M1-M4Selective over M1-M4High[10][11]
ML129 Positive Allosteric Modulator (PAM)EC50 = 409 nM (as ML-326)[8]>30 µM[12]>30 µM[12]>30 µM[12]>30 µM[12]High[13][14]

Note: Direct comparison of IC50/EC50 values between orthosteric ligands and allosteric modulators should be interpreted with caution due to their different mechanisms of action.

Experimental Protocols for Selectivity Validation

The validation of this compound's selectivity for the M5 receptor involves a combination of in vitro and in vivo experimental approaches.

In Vitro Selectivity: Calcium Mobilization Assay

This is a primary method to determine the potency and selectivity of compounds targeting Gq-coupled receptors like M5.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium triggered by an agonist at each of the five human muscarinic receptor subtypes.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human M1, M2, M3, M4, or M5 receptors are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.

  • Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells.

  • Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the receptors.

  • Fluorescence Reading: A fluorescent imaging plate reader (FLIPR) is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response. Selectivity is determined by comparing the IC50 values across the different receptor subtypes.

Ex Vivo Functional Validation: Brain Slice Electrophysiology

This technique assesses the functional consequences of M5 receptor antagonism in a more physiologically relevant setting.

Objective: To determine if this compound can block the effects of a muscarinic agonist on the electrical activity of neurons known to express M5 receptors.

Methodology:

  • Brain Slice Preparation: Acute brain slices containing regions rich in M5 receptors, such as the ventral tegmental area (VTA), are prepared from rodents.

  • Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp or extracellular recordings are made from identified neurons.

  • Baseline Activity: The baseline firing rate or membrane potential of the neuron is recorded.

  • Agonist Application: A non-selective muscarinic agonist (e.g., Oxotremorine-M) is applied to the slice, which should alter the neuron's electrical activity.

  • Antagonist Application: this compound is then co-applied with the agonist to determine if it can reverse or block the agonist's effects.

  • Data Analysis: Changes in firing frequency, membrane potential, or postsynaptic currents are quantified to assess the antagonistic activity of this compound.

In Vivo Behavioral Models: Opioid Self-Administration

Given the role of M5 receptors in reward pathways, in vivo models are crucial to validate the therapeutic potential of M5 antagonists.

Objective: To evaluate the effect of this compound on the reinforcing properties of opioids in a rat model of addiction.

Methodology:

  • Catheter Implantation: Rats are surgically implanted with intravenous catheters to allow for self-administration of drugs.

  • Operant Conditioning: Rats are trained in operant chambers to press a lever to receive an infusion of an opioid, such as oxycodone. This is paired with a cue (e.g., a light or tone).

  • Drug Self-Administration: Once the rats have learned to self-administer the opioid, they are treated with either this compound or a vehicle control before the self-administration sessions.

  • Data Collection: The number of lever presses and drug infusions are recorded to assess the reinforcing effects of the opioid.

  • Data Analysis: A reduction in the number of infusions in the this compound-treated group compared to the control group indicates that the M5 antagonist has reduced the rewarding effects of the opioid.

Visualizing Pathways and Workflows

M5 Receptor Signaling Pathway

The M5 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of acetylcholine (ACh), it initiates a signaling cascade that leads to the mobilization of intracellular calcium.[5]

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds to Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream This compound This compound This compound->M5R Blocks

Caption: M5 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Selectivity Validation

The process of validating the selectivity of a compound like this compound follows a logical progression from in vitro screening to in vivo functional testing.

Selectivity_Workflow cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Functional Validation cluster_invivo In Vivo Behavioral Testing HTS High-Throughput Screening Selectivity_Assay Calcium Mobilization Assay (M1, M2, M3, M4, M5) HTS->Selectivity_Assay Identified Hits Potency_Determination IC50 Determination Selectivity_Assay->Potency_Determination Quantitative Data Brain_Slice Brain Slice Electrophysiology Potency_Determination->Brain_Slice Lead Compound (e.g., this compound) Behavioral_Model Opioid Self-Administration Brain_Slice->Behavioral_Model Functional Confirmation

Caption: Experimental workflow for validating the selectivity of an M5 receptor antagonist.

References

M5 Receptor Modulators in Addiction: A Comparative Analysis of VU6019650 and VU6008667

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key M5 muscarinic acetylcholine receptor modulators, VU6019650 and VU6008667, and their performance in preclinical addiction models. This document synthesizes experimental data on their efficacy, details the methodologies used in these critical studies, and visualizes the underlying biological pathways.

The M5 muscarinic acetylcholine receptor, predominantly expressed on dopaminergic neurons in the brain's reward circuitry, has emerged as a promising target for the development of novel therapeutics for substance use disorders.[1] Both this compound and VU6008667 target this receptor but through different mechanisms, offering a unique opportunity to compare distinct modes of pharmacological intervention. This compound is a potent and selective orthosteric antagonist, directly blocking the acetylcholine binding site on the M5 receptor.[2][3][4][5] In contrast, VU6008667 is a negative allosteric modulator (NAM), which binds to a different site on the receptor to decrease its response to acetylcholine.[6][7]

Performance in Addiction Models: A Head-to-Head Comparison

Both this compound and VU6008667 have demonstrated efficacy in reducing the self-administration of opioids, a key behavioral paradigm for assessing the rewarding and reinforcing effects of addictive drugs.[6][8] The following tables summarize the key pharmacological properties and in-vivo efficacy of these two compounds based on available preclinical data.

CompoundMechanism of ActionTargetIn Vitro Potency (IC50)Animal ModelAddiction ModelKey Findings
This compound Orthosteric AntagonistM5 mAChR36 nM (human M5)Male Sprague-Dawley RatsOxycodone Self-AdministrationDose-dependently inhibited oxycodone self-administration.[2][5]
VU6008667 Negative Allosteric Modulator (NAM)M5 mAChRNot explicitly stated in provided abstractsMale Sprague-Dawley RatsOxycodone Self-AdministrationDecreased oxycodone self-administration under both fixed and progressive ratio schedules. Attenuated cue-induced reinstatement of oxycodone seeking.[6][9]
CompoundDosing and AdministrationEffect on Natural RewardsNoteworthy Characteristics
This compound Systemic (i.p.) administration at doses ranging from 10-56.6 mg/kg.[3]Data not available in the provided search results.High selectivity for M5 over other muscarinic receptor subtypes (>100-fold).[2]
VU6008667 Acute and repeated administration.Did not inhibit sucrose self-administration after acute administration.[9]Developed as a shorter-acting M5 NAM compared to its predecessor, ML375, making it more suitable for specific addiction paradigms like reinstatement studies.[7]

Signaling Pathways and Experimental Workflows

The therapeutic potential of M5 receptor modulators in addiction stems from their ability to regulate the mesolimbic dopamine system, a critical pathway in reward and reinforcement. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating these compounds.

M5_Signaling_Pathway cluster_pre Presynaptic Cholinergic Neuron cluster_post Postsynaptic Dopaminergic Neuron (VTA) cluster_drugs Pharmacological Intervention ACh Acetylcholine M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC DA_release Dopamine Release (to Nucleus Accumbens) Ca_PKC->DA_release Promotes This compound This compound (Orthosteric Antagonist) This compound->M5R Blocks ACh Binding VU6008667 VU6008667 (Negative Allosteric Modulator) VU6008667->M5R Reduces M5R Activity

Caption: M5 Receptor Signaling in Dopaminergic Neurons.

Drug_Self_Administration_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Maintenance & Treatment cluster_phase3 Phase 3: Reinstatement (Optional) Surgery Catheter Implantation Training Operant Conditioning: Lever press for drug infusion Surgery->Training Stable Stable Self-Administration Training->Stable Treatment Administer this compound or VU6008667 Stable->Treatment Extinction Extinction Training: Lever press yields no drug Stable->Extinction Data Measure Lever Presses Treatment->Data Cue Present Drug-Associated Cue Extinction->Cue Reinstatement Measure Lever Presses Cue->Reinstatement

Caption: Opioid Self-Administration Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and VU6008667.

Opioid Self-Administration in Rats

This protocol is a composite based on studies evaluating M5 receptor modulators in opioid self-administration models.[6][8][9]

1. Animals:

  • Species: Male Sprague-Dawley rats.

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experiment.

2. Surgical Procedure:

  • Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein.

  • The catheter is passed subcutaneously to exit on the back of the animal, where it is attached to a tether system for drug infusion during the experimental sessions.

  • A recovery period of at least 5-7 days is allowed post-surgery.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and a drug delivery system connected to the rat's intravenous catheter via a fluid swivel.

4. Behavioral Procedure:

  • Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the "active" lever results in an intravenous infusion of oxycodone (e.g., 0.05 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light). A press on the "inactive" lever has no programmed consequence. Training continues until a stable pattern of responding is established.

  • Maintenance and Treatment: Once stable responding is achieved, rats are pre-treated with either vehicle, this compound, or VU6008667 at various doses prior to the self-administration session. The number of active and inactive lever presses is recorded.

  • Schedules of Reinforcement:

    • Fixed Ratio (FR): A fixed number of lever presses is required for each drug infusion (e.g., FR3, where three presses are required).[9]

    • Progressive Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the motivation to self-administer the drug.[9]

  • Cue-Induced Reinstatement: Following stable self-administration, the drug is withheld, and responding on the active lever is extinguished (i.e., lever presses no longer result in drug infusion or cues). Once responding is extinguished, the drug-associated cues are presented non-contingently to test for reinstatement of drug-seeking behavior, often following pre-treatment with the test compound.[6]

5. Data Analysis:

  • The primary dependent variables are the number of drug infusions earned, active and inactive lever presses, and the breakpoint in the PR schedule.

  • Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of the compounds to the vehicle control.

Conclusion

Both this compound and VU6008667 show significant promise as pharmacological tools and potential therapeutic leads for substance use disorders by targeting the M5 muscarinic acetylcholine receptor. While both compounds effectively reduce opioid self-administration in preclinical models, their distinct mechanisms of action—orthosteric antagonism versus negative allosteric modulation—may offer different therapeutic profiles. VU6008667's efficacy in reducing cue-induced reinstatement and its favorable pharmacokinetic profile for such studies highlight the potential advantages of an allosteric approach.[6][7] Further research directly comparing these two compounds in a wider range of addiction models, including those for other substances of abuse, will be crucial in determining the optimal strategy for targeting the M5 receptor in the treatment of addiction.

References

Cross-Validation of VU6019650's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the M5 muscarinic acetylcholine receptor (mAChR) antagonist, VU6019650, and its alternatives. The data presented herein has been compiled from various studies to facilitate an objective evaluation of these compounds' performance in different cellular contexts, a crucial step in drug discovery and development.

Compound Overview and Alternatives

This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2][3] It has been identified as a valuable tool for studying the physiological roles of the M5 receptor and as a potential therapeutic agent for conditions such as opioid use disorder.[1][2]

Key alternatives to this compound include:

  • VU0488130 (ML381): An earlier M5-selective orthosteric antagonist that also serves as a valuable in vitro tool.[4][5][6][7]

  • Compound 29f: A next-generation M5 antagonist developed with the aim of an improved clearance profile compared to this compound.[8]

Data Presentation: In Vitro Efficacy in CHO-K1 Cells

The primary cell line used for the characterization of this compound and its alternatives is the Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO). The primary endpoint for assessing antagonist activity in this system is the inhibition of acetylcholine-induced intracellular calcium mobilization.

CompoundCell LineAssayIC50 (nM)SelectivityReference
This compound hM5-CHOCalcium Mobilization36>100-fold vs. M1-M4[1][3]
VU0488130 (ML381) hM5-CHOCalcium Mobilization450>30µM vs. M1-M4[4][5][6][7]
Compound 29f hM5-CHOCalcium Mobilization304Acceptable vs. M1[8]

Cross-Validation in HEK293 Cells: A Qualitative Perspective

Key Considerations for Cross-Validation:

  • Signaling Pathway Conservation: The M5 receptor couples to the Gq/11 signaling pathway in both CHO and HEK293 cells, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[11][12][13][14] This fundamental conservation suggests that the antagonistic mechanism of this compound and its alternatives would be comparable in both cell lines.

  • Cellular Background Differences: CHO-K1 and HEK293 cells have different origins and may exhibit variations in the expression of downstream signaling effectors and regulatory proteins.[10] These differences could potentially lead to subtle variations in the magnitude and kinetics of the cellular response to M5 receptor modulation. However, the rank order of potency for a series of antagonists is generally expected to be consistent across different cell lines expressing the same receptor, provided the coupling mechanism is the same.

  • Expression Levels: The level of receptor expression can influence the apparent potency of an antagonist. It is crucial to use cell lines with comparable receptor expression levels for a direct and meaningful comparison.

Given the lack of direct quantitative data, a qualitative cross-validation would involve expressing the M5 receptor in HEK293 cells and performing similar calcium mobilization or electrophysiological assays to confirm the antagonistic activity of this compound. The expectation would be to observe a similar rightward shift in the agonist concentration-response curve in the presence of the antagonist.

Experimental Protocols

Calcium Mobilization Assay

This assay is the primary method for determining the potency of M5 receptor antagonists.

Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an M5 receptor agonist (e.g., acetylcholine) in hM5-CHO cells.

Materials:

  • hM5-CHO cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)

  • M5 receptor agonist (e.g., Acetylcholine)

  • Test compounds (this compound and alternatives)

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Seed hM5-CHO cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the antagonist compounds. Add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Reading: Place the plate in the FLIPR instrument. Add a fixed concentration of the M5 agonist (typically an EC80 concentration) to all wells simultaneously. The instrument will measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist potency is determined by calculating the IC50 value from the concentration-response curve, where the response is the inhibition of the agonist-induced calcium signal.

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to measure the effect of M5 receptor modulation on ion channel activity.

Objective: To measure the effect of this compound on M5 receptor-mediated changes in membrane currents in single cells.

Materials:

  • Cells expressing M5 receptors (e.g., hM5-CHO or hM5-HEK293)

  • External and internal pipette solutions

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • M5 receptor agonist and antagonist solutions

Procedure:

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Cell Approach and Sealing: Under microscopic observation, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage or Current Clamp: Clamp the cell membrane potential at a holding potential (voltage-clamp) or control the injected current (current-clamp).

  • Recording: Record baseline membrane currents or voltage.

  • Compound Application: Perfuse the cell with a solution containing the M5 agonist to elicit a response (e.g., modulation of a potassium current).

  • Antagonist Application: Co-apply the M5 antagonist (e.g., this compound) with the agonist and record the change in the agonist-induced response.

  • Data Analysis: Analyze the recorded currents to determine the extent of inhibition by the antagonist.

Visualizations

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca_ER->CellularResponse PKC->CellularResponse ACh Acetylcholine (Agonist) ACh->M5R Activates This compound This compound (Antagonist) This compound->M5R Blocks

Caption: M5 Muscarinic Receptor Signaling Pathway.

Calcium_Mobilization_Workflow start Start plate_cells Plate hM5-CHO Cells in Microplate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 load_dye Load with Calcium- Sensitive Dye incubate1->load_dye incubate2 Incubate for 1 hour load_dye->incubate2 add_antagonist Add Antagonist (e.g., this compound) incubate2->add_antagonist incubate3 Incubate add_antagonist->incubate3 read_plate Place in FLIPR and Add Agonist incubate3->read_plate analyze Analyze Fluorescence Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Patch_Clamp_Workflow start Start prepare_pipette Prepare Patch Pipette start->prepare_pipette form_seal Approach Cell and Form GΩ Seal prepare_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Current/Voltage whole_cell->record_baseline apply_agonist Apply M5 Agonist record_baseline->apply_agonist apply_antagonist Co-apply Antagonist (e.g., this compound) apply_agonist->apply_antagonist record_response Record Change in Response apply_antagonist->record_response analyze Analyze Data record_response->analyze end End analyze->end

Caption: Whole-Cell Patch-Clamp Workflow.

References

Orthosteric vs. Allosteric M5 Inhibitors: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the comparative performance of orthosteric and allosteric inhibitors targeting the M5 muscarinic acetylcholine receptor, supported by experimental data and detailed protocols.

The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. The development of selective inhibitors for this receptor subtype is a key focus in drug discovery. This guide provides a comparative analysis of two primary classes of M5 inhibitors: orthosteric antagonists and allosteric modulators. This comparison is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Performance Comparison: Orthosteric vs. Allosteric M5 Inhibitors

The primary distinction between these two classes of inhibitors lies in their binding site and mechanism of action. Orthosteric inhibitors bind to the same site as the endogenous ligand, acetylcholine (ACh), directly competing with it. In contrast, allosteric inhibitors bind to a distinct site on the receptor, modulating the effect of ACh. This fundamental difference leads to distinct pharmacological profiles.

Below is a summary of the key performance data for a representative orthosteric M5 antagonist, ML381 , and a representative M5 negative allosteric modulator (NAM), ML375 .

ParameterOrthosteric Inhibitor (ML381)Allosteric Inhibitor (ML375)
Binding Site Acetylcholine (orthosteric) binding siteAllosteric site, topographically distinct from the ACh binding site
Mechanism of Action Competitive antagonismNegative allosteric modulation (reduces the potency and/or efficacy of acetylcholine)
Human M5 Potency (IC50) 450 nM[1][2][3]300 nM[4][5][6][7]
Rat M5 Potency (IC50) Not explicitly found790 nM[4][5][8]
Selectivity over M1-M4 >30 µM (over 66-fold selective)[1][2][3]>30 µM (over 100-fold selective)[4][6][7]
CNS Penetration (Brain:Plasma Ratio) 0.58[1][3]High CNS penetration reported[4][6]
Oral Bioavailability (%F) Not explicitly found80% in rats[5]
Plasma Half-life (T1/2) Poor metabolic stability, potential for amide hydrolysis in plasma[9]80 hours in rats[5]

Signaling Pathways and Experimental Workflows

To understand the action of these inhibitors, it is crucial to visualize the M5 receptor signaling pathway and the experimental workflows used to characterize them.

M5_Signaling_Pathway cluster_membrane Cell Membrane M5R M5 Receptor Gq Gq Protein M5R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (ACh) ACh->M5R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

M5 Receptor Gq Signaling Pathway.

Experimental_Workflow cluster_assays Functional Assays cluster_binding Binding Assays calcium Calcium Mobilization Assay potency Determine Potency (IC50) calcium->potency ip1 IP1 Accumulation Assay ip1->potency radioligand Radioligand Binding Assay mechanism Elucidate Mechanism (Orthosteric vs. Allosteric) radioligand->mechanism start Compound Synthesis (e.g., ML381, ML375) start->calcium start->ip1 selectivity Assess Subtype Selectivity (vs. M1-M4) potency->selectivity selectivity->radioligand pk Pharmacokinetic Profiling mechanism->pk in_vivo In Vivo Studies pk->in_vivo

Workflow for M5 Inhibitor Characterization.

Detailed Experimental Protocols

The characterization of orthosteric and allosteric M5 inhibitors relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M5.

Principle: Cells expressing the M5 receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (e.g., acetylcholine), Gq protein activation leads to the release of calcium from intracellular stores. The dye binds to the released calcium, resulting in an increase in fluorescence intensity, which is measured over time.

Protocol:

  • Cell Culture: HEK293 or CHO cells stably expressing the human M5 receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates. Cells are grown to 90-100% confluency.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C. In some cell lines, probenecid is included to prevent dye leakage.

  • Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). A baseline fluorescence reading is taken. The test compound (orthosteric antagonist or allosteric modulator) is added at various concentrations, followed by a fixed concentration of acetylcholine (typically the EC80, the concentration that elicits 80% of the maximal response).

  • Data Acquisition: Fluorescence intensity is measured kinetically. The increase in fluorescence upon agonist addition is recorded.

  • Data Analysis: The change in fluorescence is plotted against the concentration of the inhibitor to determine the IC50 value.

IP1 Accumulation Assay

This assay provides a more direct measure of the Gq signaling pathway by quantifying a downstream metabolite of inositol trisphosphate (IP3).

Principle: Activation of the M5 receptor leads to the production of IP3, which is rapidly metabolized to IP2 and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, causing it to accumulate in the cells. The accumulated IP1 is then detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).

Protocol:

  • Cell Plating: Cells expressing the M5 receptor are seeded in white 96- or 384-well plates and cultured overnight.

  • Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl. Cells are then incubated with the test inhibitor at various concentrations, followed by stimulation with an agonist like acetylcholine.

  • Cell Lysis and Detection: After incubation (typically 30-60 minutes), a lysis buffer containing the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog coupled to an acceptor fluorophore) is added.

  • Signal Measurement: The plate is incubated to allow the immunoassay to reach equilibrium. The HTRF signal is read on a compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentration. The inhibition of agonist-induced IP1 accumulation by the test compound is used to calculate its IC50.[10][11][12]

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the receptor and to distinguish between orthosteric and allosteric binding sites.

Principle: A radiolabeled ligand with known affinity for the M5 receptor (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist) is incubated with cell membranes expressing the M5 receptor. The ability of an unlabeled test compound to displace the radioligand from the receptor is measured.

Protocol:

  • Membrane Preparation: Cells expressing the M5 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • For Orthosteric Inhibitors: A competitive binding curve is generated, and the IC50 is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

    • For Allosteric Modulators: These compounds typically do not compete directly with the orthosteric radioligand at physiologically relevant concentrations. Their allosteric nature can be confirmed by observing their effect on the dissociation rate of the radioligand. A negative allosteric modulator may slow the dissociation of an antagonist radioligand.[4][13][14]

Conclusion

The comparative analysis of orthosteric and allosteric M5 inhibitors reveals distinct advantages and disadvantages for each class. Orthosteric inhibitors, such as ML381, offer a direct and competitive mechanism of action. However, achieving subtype selectivity can be challenging due to the conserved nature of the orthosteric binding site across muscarinic receptor subtypes.

Allosteric modulators, exemplified by ML375, represent a more nuanced approach. By binding to a less conserved allosteric site, they can achieve higher subtype selectivity. Their modulatory effect on the endogenous ligand, acetylcholine, may offer a more physiological response profile, potentially leading to improved therapeutic windows and reduced side effects.

The choice between an orthosteric and an allosteric approach for M5-targeted drug discovery will depend on the specific therapeutic indication and the desired pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization and comparison of novel M5 inhibitors.

References

A Comparative Guide to VU6019650 and Other Muscarinic Modulators in CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The muscarinic acetylcholine receptor (mAChR) family, comprising five subtypes (M1-M5), represents a critical target for therapeutic intervention in a range of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and substance use disorders. The development of subtype-selective modulators is a key strategy to harness the therapeutic potential of these receptors while minimizing the dose-limiting side effects associated with non-selective agents. This guide provides a detailed comparison of VU6019650, a novel M5-selective antagonist, with other key muscarinic modulators, supported by experimental data and detailed protocols.

Introduction to Muscarinic Receptor Subtypes in the CNS

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the brain. They are broadly classified into two signaling families:

  • M1, M3, and M5 receptors couple primarily through Gq/11 proteins, activating phospholipase C (PLC), which leads to the mobilization of intracellular calcium.[1] These receptors are generally associated with excitatory effects in the CNS.

  • M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (camp) levels and modulates ion channel activity.[2] These are typically involved in inhibitory neurotransmission.

The distinct distribution and function of these subtypes in brain circuits implicated in cognition, reward, and psychosis make them attractive targets for drug development.

Comparative Analysis of Muscarinic Modulators

This section compares the pharmacological profiles of this compound against other notable muscarinic-targeting compounds. While this compound is a selective M5 antagonist, the comparators include a non-selective antagonist (Dicyclomine), a classic non-selective antagonist used in research (Scopolamine), an M1-preferring antagonist (Pirenzepine), and a clinically relevant M1/M4-preferring agonist (Xanomeline) to provide a broad context of muscarinic modulation strategies.

This compound: A Selective M5 Antagonist

This compound is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic receptor.[3] The M5 receptor is expressed on midbrain dopamine neurons in the ventral tegmental area (VTA), a key component of the mesolimbic reward circuitry.[3] This localization suggests that M5 antagonism could modulate dopamine signaling, making it a novel target for treating substance use disorders.[3]

Preclinical studies have shown that this compound blocks the effects of non-selective muscarinic agonists on the firing rates of VTA dopamine neurons.[3] Furthermore, it has demonstrated efficacy in animal models of addiction by inhibiting oxycodone self-administration in rats at doses that do not impair general motor output.[3] Its high selectivity for M5 over other subtypes is a key feature, promising a reduction in the peripheral side effects that have plagued non-selective muscarinic drugs.[3]

Data Presentation: Quantitative Comparison of Muscarinic Modulators

The following table summarizes the quantitative pharmacological data for this compound and its comparators.

CompoundPrimary Target(s)Selectivity ProfilePotency (IC50 / Ki)Primary CNS Application (Investigational/Clinical)
This compound M5 Antagonist>100-fold selective for M5 over M1-M4hM5 IC50: 36 nMOpioid Use Disorder
Dicyclomine Non-selective AntagonistM1 > M2M1 Ki: 5.1 nM; M2 Ki: 54.6 nMNot a primary CNS therapeutic; known for CNS side effects
Scopolamine Non-selective AntagonistHigh affinity for all mAChRsGeneral mAChR IC50: 55.3 nM; Affinity ≤1 nMResearch tool to induce cognitive deficits; motion sickness
Pirenzepine M1-selective AntagonistM1 > M2, M3, M4, M5M1 Ki: ~20 nM; M2 Ki: ~310 nMPrimarily for peptic ulcers; research tool for M1 function
Xanomeline M1/M4 AgonistPreferential agonist at M1/M4M1/M4 Ki: Low teen nM range; M2/M3/M5 Ki: >30 nMSchizophrenia, Alzheimer's Disease

hM = human. Data compiled from multiple sources.[3][4][5][6][7]

Key Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used to characterize muscarinic modulators.

Calcium Mobilization Assay for Antagonist Potency (IC50 Determination)

This assay is used to determine the potency of an antagonist in blocking agonist-induced activation of Gq-coupled muscarinic receptors (M1, M3, M5).

  • Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium ([Ca2+]i). This change can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.[2][8]

  • Protocol:

    • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human muscarinic receptor subtype of interest (e.g., hM5) are cultured in appropriate media and seeded into black-walled, clear-bottom 96- or 384-well plates.[9][10]

    • Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES). A masking dye may be included to block extracellular fluorescence.[9]

    • Compound Incubation: A dilution series of the antagonist (e.g., this compound) is prepared and added to the cell plates. The plates are incubated to allow the antagonist to bind to the receptors.

    • Agonist Stimulation: The assay is initiated by adding a fixed concentration of a muscarinic agonist (e.g., acetylcholine or oxotremorine-M) that elicits a response near the EC80 (80% of the maximal effective concentration).[11]

    • Data Acquisition: A fluorescent imaging plate reader (e.g., FLIPR) is used to measure the kinetic fluorescent response (the change in [Ca2+]i) in real-time, both before and after the addition of the agonist.

    • Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the control (agonist only). The data are normalized and fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist response.

Ex Vivo Electrophysiology of VTA Dopamine Neurons

This technique assesses how a compound modulates the electrical activity of specific neurons, providing insight into its effects on neural circuits.

  • Principle: Whole-cell patch-clamp recordings are used to measure changes in the firing rate of dopamine neurons in acute brain slices in response to drug application.

  • Protocol:

    • Brain Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 300 µm thick) containing the VTA are prepared using a vibratome.

    • Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. VTA dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

    • Neuron Identification: Dopamine neurons are distinguished from other VTA neurons (e.g., GABAergic neurons) by their characteristic electrophysiological properties, such as a slower firing rate, longer action potential duration, and the presence of a hyperpolarization-activated cation current (Ih).[12][13] Post-hoc immunohistochemical staining for tyrosine hydroxylase (TH) can confirm the dopaminergic phenotype.

    • Drug Application: A stable baseline firing rate is recorded. A muscarinic agonist (e.g., oxotremorine-M) is bath-applied to induce an increase in the neuronal firing rate.

    • Antagonist Challenge: Following the agonist-induced effect, the antagonist (e.g., this compound) is co-applied with the agonist to determine its ability to reverse or block the increase in firing rate.

    • Data Analysis: The firing frequency (in Hz) is analyzed before and after the application of the agonist and antagonist. A statistically significant reduction in the agonist-induced firing rate in the presence of the antagonist indicates an inhibitory effect.

Opioid Self-Administration Behavioral Model

This is the gold-standard preclinical model for assessing the abuse potential and reinforcing properties of drugs and for testing the efficacy of potential treatments for substance use disorder.

  • Principle: Animals learn to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug (e.g., oxycodone). The rate of lever pressing reflects the drug's reinforcing efficacy. A test compound's ability to reduce this behavior indicates potential as an anti-addiction therapeutic.[14]

  • Protocol:

    • Catheter Implantation: Adult male Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein.[15]

    • Acquisition Training: Following recovery, rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of oxycodone and the presentation of a drug-paired cue (e.g., a light and/or tone), while presses on the "inactive" lever have no consequence. Sessions are conducted daily until a stable pattern of self-administration is established.[16][17]

    • Antagonist Treatment: Once stable responding is achieved, rats are pre-treated with various doses of the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection prior to the self-administration session.

    • Data Collection: The number of active and inactive lever presses and the number of drug infusions earned are recorded for each session.

    • Data Analysis: The effect of the antagonist on the number of infusions earned is analyzed. A dose-dependent decrease in responding on the active lever, without a significant effect on the inactive lever, suggests that the compound specifically reduces the reinforcing effects of the opioid, rather than causing general motor impairment.

Visualizing Pathways and Processes

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through distinct G protein-coupled signaling cascades.

G_protein_signaling cluster_0 Excitatory Pathway cluster_1 Inhibitory Pathway M1_M3_M5 M1 / M3 / M5 Receptors Gq11 Gq/11 Protein M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyze IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Activate PKC DAG->PKC M2_M4 M2 / M4 Receptors Gi_o Gi/o Protein M2_M4->Gi_o Activate AC Adenylyl Cyclase (AC) Gi_o->AC Inhibit cAMP ↓ cAMP AC->cAMP

Caption: General signaling pathways for excitatory (M1/M3/M5) and inhibitory (M2/M4) muscarinic receptors.

Experimental Workflow for Preclinical Antagonist Evaluation

The process of evaluating a novel antagonist like this compound involves a series of in vitro and in vivo experiments.

experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Circuit Analysis cluster_invivo In Vivo Behavioral Testing binding_assay Radioligand Binding Assay (Determine Affinity - Ki) functional_assay Calcium Mobilization Assay (Determine Potency - IC50) binding_assay->functional_assay Confirm Functional Activity electrophys Brain Slice Electrophysiology (Assess effect on neuronal firing) functional_assay->electrophys Test on Neural Circuits pk_pd Pharmacokinetics (PK) (Assess brain penetration) electrophys->pk_pd Validate Target Engagement behavior_model Behavioral Model (e.g., Opioid Self-Administration) pk_pd->behavior_model Inform Dosing conclusion Efficacy & Safety Profile behavior_model->conclusion Determine Therapeutic Potential

Caption: A typical experimental workflow for characterizing a novel CNS muscarinic antagonist.

Hypothesized Mechanism of this compound in Reward Circuitry

This compound is thought to exert its effects on opioid reinforcement by modulating the mesolimbic dopamine pathway.

logical_relationship ACh Acetylcholine (ACh) Input M5R M5 Receptor ACh->M5R Binds & Activates VTA_DA VTA Dopamine Neuron DA_Release Dopamine Release in Nucleus Accumbens VTA_DA->DA_Release Stimulates M5R->VTA_DA Increases Firing Opioid_Reward Opioid Reinforcement & Reward DA_Release->Opioid_Reward Mediates This compound This compound This compound->M5R Blocks

Caption: Hypothesized mechanism of M5 antagonism by this compound in the mesolimbic reward pathway.

References

Head-to-Head Comparison: VU6019650 vs. VU0488130 - A Guide for M5 Receptor Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the muscarinic acetylcholine receptor M5 stands as a promising target for therapeutic intervention in substance use disorders and other neurological conditions. Two key chemical probes, VU6019650 and VU0488130 (also known as ML381), have emerged as critical tools for dissecting the function of this receptor. This guide provides a comprehensive head-to-head comparison of these two M5-selective orthosteric antagonists, supported by experimental data and detailed protocols to inform your research decisions.

At a Glance: Key Differences

While both compounds are selective antagonists for the M5 receptor, their pharmacological profiles present distinct advantages and limitations. This compound is a highly potent antagonist with demonstrated efficacy in preclinical in vivo models of opioid use disorder, making it a valuable tool for behavioral studies. In contrast, VU0488130, though less potent, is a highly selective and CNS-penetrant tool best suited for in vitro and electrophysiological experiments due to its metabolic instability in rat plasma.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound and VU0488130, providing a clear comparison of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundVU0488130 (ML381)
Mechanism of Action Orthosteric AntagonistOrthosteric Antagonist
Target Muscarinic Acetylcholine Receptor M5 (M5 mAChR)Muscarinic Acetylcholine Receptor M5 (M5 mAChR)
Potency (IC50, human M5) 36 nM[1][2][3]450 nM[4][5]
Binding Affinity (Ki, human M5) Not explicitly reported340 nM[4][5]
Selectivity (IC50) >100-fold selective over human M1-M4 receptors[1][2][3]>30 µM for human M1-M4 receptors[4][5]

Table 2: In Vivo and Drug Metabolism and Pharmacokinetics (DMPK) Profile

ParameterThis compoundVU0488130 (ML381)
CNS Penetrance Brain-penetrantCNS-penetrant
Rat Brain and Plasma Kp, Kp,uu 0.27 and 0.43, respectively[1]Not explicitly reported
In Vivo Activity Inhibits oxycodone self-administration in rats[2][3]Limited in vivo utility due to instability in rat plasma[5]
Metabolic Stability Suboptimal clearance profile[6]Unstable in rat plasma, potential for amide hydrolysis[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Calcium Mobilization Assay

This assay is used to determine the potency of antagonists by measuring their ability to inhibit the increase in intracellular calcium triggered by an agonist.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The antagonist compounds (this compound or VU0488130) are added to the wells at various concentrations and incubated for a specified period.

  • Agonist Stimulation: An M5 receptor agonist (e.g., acetylcholine or oxotremorine-M) is added at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FlexStation or FLIPR).

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human M5 muscarinic acetylcholine receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the unlabeled competitor compound (this compound or VU0488130).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined from the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Ex Vivo Electrophysiology in VTA Brain Slices

This technique is used to assess the effect of the antagonists on the firing rate of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.

Protocol:

  • Slice Preparation: Acute horizontal brain slices containing the VTA are prepared from rats or mice.

  • Recording: Whole-cell patch-clamp recordings are made from identified dopamine neurons in the VTA.

  • Baseline Firing: The baseline spontaneous firing rate of the neurons is recorded.

  • Agonist Application: A muscarinic agonist (e.g., oxotremorine-M) is applied to the slice to induce an increase in the neuronal firing rate.

  • Antagonist Application: The antagonist (this compound) is then co-applied with the agonist to determine its ability to block the agonist-induced increase in firing.

  • Data Analysis: Changes in the firing frequency are analyzed to determine the effect of the antagonist.

In Vivo Oxycodone Self-Administration in Rats

This behavioral model is used to evaluate the potential of a compound to reduce the rewarding effects of opioids.

Protocol:

  • Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.

  • Training: The rats are trained to self-administer oxycodone by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of oxycodone.

  • Treatment: Prior to the self-administration session, rats are pretreated with either vehicle or this compound at various doses.

  • Testing: The number of oxycodone infusions self-administered during the session is recorded.

  • Data Analysis: The effect of this compound on oxycodone self-administration is determined by comparing the number of infusions in the drug-treated group to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

M5_Antagonist_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca²⁺ Release IP3->Ca Triggers Signal Cellular Response Ca->Signal Antagonist This compound or VU0488130 Antagonist->M5R Blocks Binding Experimental_Workflow start Start: Compound Synthesis (this compound / VU0488130) in_vitro In Vitro Characterization start->in_vitro binding Radioligand Binding Assay (Affinity - Ki) in_vitro->binding functional Calcium Mobilization Assay (Potency - IC50) in_vitro->functional dmpk DMPK Studies (Metabolic Stability, CNS Penetrance) in_vitro->dmpk ex_vivo Ex Vivo Electrophysiology (Functional Effect on Neurons) functional->ex_vivo in_vivo In Vivo Behavioral Studies (Efficacy in Disease Model) ex_vivo->in_vivo conclusion Conclusion: Tool Compound for a Specific Application in_vivo->conclusion dmpk->conclusion

References

Comparative Efficacy Analysis of VU6019650 and VU6036864 as M5 Muscarinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of VU6019650 and VU6036864, two potent and selective antagonists of the M5 muscarinic acetylcholine receptor (mAChR). While initial interest may have positioned these compounds within the context of M4 positive allosteric modulators (PAMs), current research has clearly defined their roles as M5 antagonists. This comparison will focus on their efficacy, selectivity, and pharmacokinetic profiles based on available preclinical data.

Overview of Compounds

This compound was identified as a potent and highly selective M5 orthosteric antagonist with favorable properties for systemic dosing in preclinical models.[1][2] It has been instrumental in exploring the therapeutic potential of M5 antagonism, particularly in the context of substance use disorders.[1][2]

VU6036864 is a next-generation M5 antagonist developed to improve upon the pharmacokinetic properties of earlier compounds like this compound.[3][4] It exhibits exquisite potency and selectivity, coupled with an enhanced profile for in vivo applications, including desirable brain exposure and oral bioavailability.[3][4][5]

Quantitative Data Comparison

The following table summarizes the key in vitro and in vivo parameters for this compound and VU6036864.

ParameterThis compoundVU6036864
Mechanism of Action M5 Orthosteric Antagonist[1][2]M5 Orthosteric Antagonist[4][5]
Potency (human M5) IC50 = 36 nM[1][2]IC50 = 20 nM[3][4][5]
Selectivity >100-fold against human M1-M4[1][2]>500-fold against human M1-M4[3][4][5]
Pharmacokinetics Suboptimal clearance profile[6]High oral bioavailability (>100%), desirable brain exposure (Kp,uu = 0.65)[3][4][5]
Reported In Vivo Efficacy Inhibits oxycodone self-administration in rats[1][2]Advanced tool compound for further in vivo M5-related studies[3][4][5]

Signaling Pathways and Experimental Workflow

To understand the context of these compounds' actions, the following diagrams illustrate the M5 signaling pathway they inhibit and a typical experimental workflow for their characterization.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5_receptor M5 Receptor Gq_protein Gq Protein M5_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to ACh Acetylcholine (ACh) (Agonist) ACh->M5_receptor Binds & Activates Antagonist This compound or VU6036864 (Antagonist) Antagonist->M5_receptor Binds & Blocks

Caption: M5 muscarinic receptor signaling pathway and point of inhibition.

experimental_workflow start Start: Prepare CHO cells expressing human M5 receptor plate_cells Plate cells in assay plates start->plate_cells pre_incubate Pre-incubate cells with This compound or VU6036864 plate_cells->pre_incubate add_agonist Add Acetylcholine (ACh) at a fixed EC80 concentration pre_incubate->add_agonist measure_calcium Measure intracellular calcium mobilization (e.g., using a FLIPR assay) add_agonist->measure_calcium analyze_data Analyze data to determine IC50 values measure_calcium->analyze_data end End: Characterize antagonist potency analyze_data->end

Caption: Workflow for in vitro characterization of M5 antagonists.

Experimental Protocols

The following are generalized protocols based on standard methodologies used for characterizing M5 antagonists.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (IC50) of the antagonist in blocking the M5 receptor's response to an agonist.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured under standard conditions.

  • Assay Preparation: Cells are seeded into 384-well plates and incubated overnight. The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition: The antagonist compounds (this compound or VU6036864) are added to the wells at varying concentrations and pre-incubated.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of acetylcholine (ACh), typically at an EC80 concentration (the concentration that elicits 80% of the maximal response), to induce calcium release.

  • Data Acquisition: Changes in intracellular calcium are measured using a fluorescence imaging plate reader (FLIPR).

  • Data Analysis: The fluorescence signal is normalized, and the antagonist's ability to inhibit the ACh-induced response is plotted against the antagonist concentration. An IC50 value is calculated from the resulting concentration-response curve.

In Vivo Pharmacokinetic (PK) Studies

These studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Animal Models: Studies are typically conducted in rodents (e.g., Sprague-Dawley rats).

  • Dosing: Compounds are administered via relevant routes, such as oral gavage (PO) or intravenous (IV) injection.

  • Sample Collection: Blood and brain tissue samples are collected at various time points post-dosing.

  • Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as bioavailability (%F), brain penetration (Kp), and clearance are calculated from the concentration-time data.

In Vivo Efficacy Models (e.g., Drug Self-Administration)

These models assess the compound's ability to modulate behaviors relevant to specific disease states.

  • Animal Models: For opioid use disorder, rats are trained to self-administer an opioid, such as oxycodone, by pressing a lever.[1][2]

  • Treatment: Once stable self-administration behavior is established, the animals are treated with the M5 antagonist (e.g., this compound) or a vehicle control prior to the self-administration session.[1][2]

  • Behavioral Assessment: The number of lever presses and infusions of the opioid are recorded to measure drug-seeking and drug-taking behavior.

  • Data Analysis: The effect of the antagonist on self-administration is compared to the vehicle control to determine if it reduces the reinforcing effects of the opioid.

Conclusion

Both this compound and VU6036864 are valuable research tools for investigating the role of the M5 muscarinic receptor.

  • This compound has been a key tool compound, demonstrating the potential of M5 antagonism in preclinical models of opioid use disorder.[1][2] However, its suboptimal clearance profile may limit its utility in certain long-term studies.[6]

  • VU6036864 represents a significant advancement, offering higher potency, greater selectivity, and a superior pharmacokinetic profile with excellent oral bioavailability and brain penetration.[3][4][5] These characteristics make it a high-quality tool compound for more advanced in vivo studies to further elucidate the biology of the M5 receptor.[3][4][5]

For researchers selecting a compound for in vivo studies, VU6036864 is the preferred choice due to its improved drug-like properties, which are likely to provide more reliable and translatable results.

References

Replicating Published Findings: A Comparative Guide to the M5 Receptor Antagonist VU6019650

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, the M5 muscarinic acetylcholine receptor (mAChR) has emerged as a promising target for treating substance use disorders. VU6019650, a potent and selective orthosteric antagonist of the M5 receptor, has shown efficacy in preclinical models of opioid addiction. This guide provides a comparative analysis of this compound with other notable M5-targeting compounds, supported by experimental data and detailed methodologies to aid in the replication and extension of these findings.

Comparative Analysis of M5 Receptor Antagonists

The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and its alternatives. This data has been compiled from various publications and should be interpreted in the context of the specific experimental conditions detailed in the original studies.

Table 1: In Vitro Potency and Selectivity

CompoundTypeHuman M5 IC50Rat M5 IC50Selectivity over M1-M4Reference
This compound Orthosteric Antagonist36 nM->100-fold[1][2]
ML375 (VU0483253) Negative Allosteric Modulator (NAM)300 nM790 nMInactive at M1-M4[3][4]
VU6008667 Negative Allosteric Modulator (NAM)1.2 µM1.6 µMSelective for M5 over M1-M4[5][6][7]
VU0488130 (ML381) Orthosteric Antagonist450 nM (Ki = 340 nM)1.65 µM>30 µM at M1-M4[8][9][10]

Table 2: Pharmacokinetic Properties

CompoundBrain PenetranceHalf-life (rat)Oral Bioavailability (%F)Reference
This compound High--[1]
ML375 (VU0483253) High80 hours80%[3][7]
VU6008667 High2.3 hours17%[5][7][11]
VU0488130 (ML381) High CNS penetrationUnstable in rat plasma-[8][12]

Table 3: In Vivo Efficacy in Opioid Self-Administration Models (Rat)

CompoundEffect on Oxycodone Self-AdministrationReference
This compound Dose-dependently reduced reinforcers earned[1]
ML375 Reduced progressive ratio breakpoint for oxycodone[13]
VU6008667 Decreased oxycodone self-administration and prevented acquisition[14][15]
VU0488130 (ML381) Not reported in opioid self-administration models-

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the M5 receptor signaling pathway and a general workflow for a key in vitro assay.

M5_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron ACh Acetylcholine (ACh) M5R M5 Receptor ACh->M5R Binds Gq11 Gαq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release ER->Ca2_release Dopamine_vesicle Dopamine Vesicle Ca2_release->Dopamine_vesicle Triggers fusion Dopamine_release Dopamine_vesicle->Dopamine_release Exocytosis This compound This compound (Antagonist) This compound->M5R Blocks ACh binding

Caption: M5 receptor signaling pathway leading to dopamine release.

Calcium_Mobilization_Workflow start Start: CHO cells stably expressing human M5 receptor plate_cells Plate cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_compound Add varying concentrations of This compound or alternative antagonist load_dye->add_compound incubate Incubate add_compound->incubate add_agonist Add a fixed concentration of an M5 receptor agonist (e.g., Acetylcholine) incubate->add_agonist measure_fluorescence Measure the change in intracellular calcium concentration via fluorescence (e.g., using a FLIPR) add_agonist->measure_fluorescence analyze_data Analyze data to determine IC50 values measure_fluorescence->analyze_data end End: Potency of antagonist determined analyze_data->end

Caption: Experimental workflow for a calcium mobilization assay.

Experimental Protocols

Detailed experimental protocols are critical for the replication of published findings. Below are summaries of the methodologies for key experiments based on the available literature. For complete details, including reagent concentrations and instrument settings, it is imperative to consult the supplementary information of the cited publications.

Calcium Mobilization Assay

This assay is a common method to determine the potency of receptor antagonists in vitro.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. Varying concentrations of the antagonist (e.g., this compound) are added to the wells.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the automated addition of a fixed concentration (typically EC80) of an M5 agonist (e.g., acetylcholine). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

  • Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration and fitting the data to a four-parameter logistic equation to derive the IC50 value.

Brain Slice Electrophysiology

This ex vivo technique is used to assess the effect of compounds on neuronal activity in a specific brain region.

  • Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated slicing solution. Coronal slices containing the ventral tegmental area (VTA) are prepared using a vibratome.

  • Slice Recovery: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at an elevated temperature (e.g., 32°C) for a period before being maintained at room temperature.

  • Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Whole-cell patch-clamp recordings are obtained from visually identified dopaminergic neurons in the VTA.

  • Drug Application: A stable baseline of neuronal firing is established. A non-selective muscarinic agonist (e.g., oxotremorine-M) is applied to induce an increase in the firing rate. Subsequently, the M5 antagonist (e.g., this compound) is co-applied to determine its ability to block the agonist-induced excitation.

  • Data Analysis: The firing rate of the neuron (action potentials per second) is measured before, during, and after drug application. The percentage of inhibition of the agonist-induced firing by the antagonist is calculated.

Opioid Self-Administration

This in vivo behavioral model assesses the reinforcing properties of drugs and the potential of a test compound to reduce drug-seeking behavior.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Training: Following recovery, rats are trained to self-administer an opioid (e.g., oxycodone) by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of the drug, paired with a cue light and/or tone.

  • Testing: Once a stable baseline of self-administration is established, the effect of the M5 antagonist is tested. Rats are pre-treated with various doses of the antagonist (e.g., this compound) or vehicle before the self-administration session.

  • Data Collection: The primary measure is the number of drug infusions earned during the session. In progressive ratio schedules, the number of lever presses required for each subsequent infusion increases, and the "breakpoint" (the highest number of presses the animal is willing to make) is a measure of motivation.

  • Data Analysis: The effect of the antagonist on the number of infusions or the breakpoint is compared to the vehicle control to determine its efficacy in reducing the reinforcing effects of the opioid.

By providing this comparative data and detailed methodologies, this guide aims to equip researchers with the necessary information to critically evaluate, replicate, and build upon the published findings related to this compound and the broader field of M5 receptor antagonism.

References

Safety Operating Guide

Prudent Disposal of VU6019650: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the M5 muscarinic acetylcholine receptor antagonist VU6019650 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel research compound, this compound should be handled as a hazardous chemical waste unless explicitly determined otherwise by institutional environmental health and safety (EHS) professionals. This guide provides a procedural framework for the safe handling and disposal of this compound in solid form, as solutions, and for contaminated labware.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound, especially the preparation of waste containers, should be performed within a certified chemical fume hood to minimize inhalation exposure.

II. Disposal of Solid and Liquid this compound Waste

Unused or expired solid this compound, as well as solutions containing the compound, must be disposed of as hazardous chemical waste. It is imperative not to dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all waste forms of this compound (solid, liquid, contaminated materials) as hazardous.

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.

  • Containerization:

    • Solid Waste: Place solid this compound into a clearly labeled, sealable container compatible with chemical waste.

    • Liquid Waste: Collect solutions containing this compound in a leak-proof, sealable container. If the solution contains solvents, ensure the container is appropriate for those solvents (e.g., do not use a plastic container for halogenated solvents).

  • Labeling:

    • Attach a completed hazardous waste tag to the container. The tag should include:

      • The full chemical name: "this compound"

      • The quantity of waste.

      • The date the container was filled.

      • Any other components of the waste mixture (e.g., solvents, buffers).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general lab traffic.

  • Collection:

    • Arrange for the collection of the hazardous waste through your institution's environmental health and safety department.[1][2]

III. Decontamination and Disposal of Empty Containers and Labware

Containers that once held this compound must be decontaminated before they can be disposed of as regular trash.

Decontamination Protocol:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent capable of dissolving this compound.[1][2]

    • Each rinse should use a volume of solvent equal to about 5% of the container's volume.[1][2]

  • Rinsate Collection:

    • Collect all rinsate from the triple-rinsing process. This rinsate is now considered hazardous waste and must be disposed of in the appropriate liquid hazardous waste container.[1][2]

  • Final Disposal:

    • After triple rinsing, deface or remove the original chemical label from the container.[1]

    • The decontaminated container can now be disposed of in the regular laboratory glass or plastic recycling, or trash, as appropriate.

IV. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key handling and storage information derived from supplier data and general chemical safety guidelines.

ParameterValue/InstructionSource
Chemical Form Solid[3]
Recommended Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[4]
Container Rinsing Protocol Triple rinse with a suitable solvent[1][2]
Rinsate Collection All rinsate must be collected as hazardous waste[1][2]
Disposal Method Via institutional hazardous waste collection program[1][2]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: this compound Waste Generation cluster_type Identify Waste Type cluster_solid_liquid Solid or Liquid Waste Path cluster_contaminated_items Contaminated Items Path start Generate this compound Waste waste_type What is the form of the waste? start->waste_type solid_liquid_container Place in a labeled, sealable hazardous waste container. waste_type->solid_liquid_container Solid or Liquid is_disposable Is the item disposable (e.g., gloves, paper towels)? waste_type->is_disposable Contaminated Item store_waste Store in designated satellite accumulation area. solid_liquid_container->store_waste request_pickup Request pickup by Environmental Health & Safety. store_waste->request_pickup solid_waste Dispose in solid hazardous waste container. is_disposable->solid_waste Yes is_reusable Is the item reusable (e.g., glassware)? is_disposable->is_reusable No solid_waste->store_waste decontaminate Decontaminate via triple rinsing. is_reusable->decontaminate Yes collect_rinsate Collect rinsate as hazardous liquid waste. decontaminate->collect_rinsate dispose_item Dispose of clean item in regular lab trash/recycling. decontaminate->dispose_item collect_rinsate->solid_liquid_container

Figure 1. Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling VU6019650

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like VU6019650. This potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor demands careful handling to minimize exposure and ensure the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive risk assessment based on its nature as a potent, solid, small molecule receptor antagonist allows for the establishment of robust safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is critical to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[1][2]Two pairs of nitrile gloves.[1]A lab coat is the minimum requirement.[2][3] A disposable gown is recommended for larger quantities.An N95 respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.
Solution Preparation Chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., nitrile).[1][4]Lab coat.Not generally required if performed in a certified chemical fume hood.
In Vitro/In Vivo Dosing Safety glasses with side shields.Nitrile gloves.Lab coat.Not generally required.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Lab coat.Not generally required if handling sealed waste containers.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe working environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the stock solution is -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.

Weighing and Solution Preparation
  • Designated Area: All handling of solid this compound should be performed in a designated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Weighing: Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.

  • Dissolving: Add the solvent to the solid this compound slowly to avoid splashing.

Experimental Procedures
  • Containment: For cell culture or animal studies, perform all procedures within a biological safety cabinet or a fume hood to prevent aerosol generation.

  • Labeling: Clearly label all tubes, plates, and cages containing this compound.

Spill and Emergency Procedures
  • Small Spills (Solid): Gently cover the spill with absorbent paper towels. Wet the towels with a 70% ethanol solution to prevent dust generation. Carefully wipe the area, working from the outside in. Place all contaminated materials in a sealed bag for disposal as chemical waste.

  • Small Spills (Liquid): Absorb the spill with absorbent pads. Clean the area with an appropriate solvent. Dispose of all contaminated materials as chemical waste.

  • Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.

  • Personal Contamination:

    • Skin: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.[5]

    • Place the original container in a sealed, labeled bag.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[5][6]

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed hazardous waste bag.[5]

  • Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste.

Visualizing the Workflow: Safe Handling and Disposal of this compound

To further clarify the procedural flow, the following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_and_Disposal_of_this compound Receiving Receiving and Storage Weighing Weighing and Solution Prep (in Fume Hood) Receiving->Weighing Spill Spill or Exposure Receiving->Spill Experiment Experimental Use Weighing->Experiment Weighing->Spill Contaminated_Waste Contaminated Materials (Gloves, Tips, etc.) Weighing->Contaminated_Waste Experiment->Spill Solid_Waste Solid Waste (Unused Compound) Experiment->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Experiment->Liquid_Waste Experiment->Contaminated_Waste Emergency Emergency Procedures Spill->Emergency Waste_Collection Waste Collection (Sealed & Labeled) Solid_Waste->Waste_Collection Liquid_Waste->Waste_Collection Contaminated_Waste->Waste_Collection Disposal Institutional Disposal Waste_Collection->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.